2,7-Dibromophenanthrene-9,10-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
2,7-dibromophenanthrene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Br2O2/c15-7-1-3-9-10-4-2-8(16)6-12(10)14(18)13(17)11(9)5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZIIBSPYWTOQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=O)C3=C2C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70295502 | |
| Record name | 2,7-dibromophenanthrene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70295502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84405-44-7 | |
| Record name | 84405-44-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102364 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,7-dibromophenanthrene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70295502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-Dibromophenanthrene-9,10-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
2,7-Dibromophenanthrene-9,10-dione chemical structure and CAS number
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 2,7-Dibromophenanthrene-9,10-dione, a key intermediate in the development of advanced organic electronic materials.
Chemical Structure and Identification
This compound is a polycyclic aromatic dione with the chemical formula C₁₄H₆Br₂O₂. The bromine atoms at the 2 and 7 positions of the phenanthrenequinone core make it a versatile building block for the synthesis of more complex conjugated molecules through various cross-coupling reactions. The dione functionality can also be utilized to form quinoxalines via condensation with diamines.
Chemical Structure:
Chemical Structure of this compound.
Table 1: Chemical Identifiers and Properties
| Identifier | Value |
| CAS Number | 84405-44-7 |
| Molecular Formula | C₁₄H₆Br₂O₂ |
| Molecular Weight | 366.01 g/mol |
| IUPAC Name | This compound |
| Synonyms | 2,7-Dibromo-9,10-phenanthrenedione, 2,7-Dibromo-9,10-phenanthrenequinone |
| SMILES | C1=CC2=C(C=C1Br)C(=O)C(=O)C3=C2C=CC(=C3)Br |
| InChI | InChI=1S/C14H6Br2O2/c15-7-1-3-9-10-4-2-8(16)6-12(10)14(18)13(17)11(9)5-7/h1-6H |
Physicochemical and Electronic Properties
This compound is typically an orange to red crystalline powder. Its electronic properties make it a valuable intermediate for the synthesis of semiconducting small molecules, oligomers, and polymers used in various organic electronic devices.
Table 2: Physicochemical and Electronic Data
| Property | Value |
| Appearance | Orange to red powder/crystals |
| Melting Point | 331 °C |
| HOMO Level | -6.99 eV |
| LUMO Level | -4.44 eV |
| Purity | >97% (as determined by ¹H NMR) |
Synthesis Protocols
Several synthetic routes to this compound have been reported, primarily involving the bromination of phenanthrenequinone. Below are two detailed experimental protocols.
Synthesis via Bromination with N-Bromosuccinimide (NBS)
This method utilizes N-bromosuccinimide as the brominating agent in the presence of concentrated sulfuric acid.
Experimental Protocol:
-
In a dry reaction vessel under a nitrogen atmosphere, dissolve 10 g of 9,10-phenanthrenequinone in 100 mL of concentrated sulfuric acid.
-
To this solution, add 18 g of N-bromosuccinimide (NBS).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Upon completion, quench the reaction by the slow addition of 50 mL of water.
-
Pour the reaction mixture into 600 mL of ice water to precipitate the product.
-
Collect the precipitate by filtration and wash thoroughly with hot water.
-
Extract the crude product by refluxing with 100 mL of ethyl acetate.
-
Dry the purified product under vacuum to yield 2,7-dibromo-9,10-phenanthrenequinone as a yellow solid (yield: 73%).[1]
Synthesis workflow for this compound via NBS bromination.
Synthesis via Bromination with Bromine
This alternative method employs liquid bromine in a mixture of hydrobromic and sulfuric acids.
Experimental Protocol:
-
In a suitable reaction vessel, dissolve 3 grams of 9,10-phenanthrenequinone in a mixture of 60 mL of hydrobromic acid (HBr) and 20 mL of concentrated sulfuric acid (H₂SO₄).
-
Heat the mixture to 80 °C.
-
Slowly add a small amount of liquid bromine (Br₂) to the heated solution.
-
Allow the reaction to proceed for 24 hours at 80 °C.
-
After the reaction period, induce precipitation of the product.
-
Collect the solid product by filtration to obtain this compound (yield: >90%).[1]
Applications in Organic Electronics
This compound is a crucial building block for the synthesis of materials used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
Use in Phosphorescent Organic Light-Emitting Diodes (OLEDs)
This compound has been utilized as an emitter in pure organic-based phosphorescent OLEDs. In one reported device, this compound was doped into a bromine-modified 6,11-dibromodibenzo[f,h]quinoxaline host. This device exhibited phosphorescent emission with an external quantum efficiency of 0.11%.[2]
Generalized Experimental Protocol for OLED Fabrication:
The following is a general procedure for the fabrication of a multilayer phosphorescent OLED by thermal evaporation, based on common device architectures.
-
Substrate Preparation: Begin with pre-cleaned indium tin oxide (ITO) coated glass substrates. The ITO serves as the transparent anode.
-
Organic Layer Deposition: Sequentially deposit the organic layers in a high-vacuum thermal evaporation system (typically at a pressure below 10⁻⁶ Torr). The layers are deposited in the following order:
-
Hole Injection Layer (HIL): e.g., 4,4',4''-tris(N-(2-naphthyl)-N-phenyl-amino)-triphenylamine (2-TNATA).
-
Hole Transporting Layer (HTL): e.g., 4,4'-bis[N-(1-naphthyl)-N-phenylamino]biphenyl (NPB).
-
Emissive Layer (EML): Co-evaporate the host material (e.g., bromine-modified 6,11-dibromodibenzo[f,h]quinoxaline) and the emitter, this compound, at a specific doping concentration.
-
Electron Transporting Layer (ETL): e.g., tris(8-hydroxyquinolinato)aluminium (Alq₃).
-
-
Cathode Deposition: Deposit a thin layer of an electron injection material, such as lithium fluoride (LiF), followed by a thicker layer of a reflective metal, typically aluminum (Al), to form the cathode.
-
Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate it in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid.
A representative structure of a phosphorescent OLED incorporating this compound.
Spectroscopic Characterization
Detailed spectroscopic data is essential for the confirmation of the chemical structure and purity of this compound.
¹H NMR (300 MHz, DMSO): δ/ppm: 8.30-8.21 (2H), 8.13-8.04 (2H), 8.03-7.81 (2H).
This technical guide provides a foundational understanding of this compound for researchers and professionals in organic electronics and drug development. The versatile chemical nature of this compound continues to make it a molecule of significant interest for the development of novel functional materials.
References
In-Depth Spectroscopic Analysis of 2,7-Dibromophenanthrene-9,10-dione: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic properties of 2,7-Dibromophenanthrene-9,10-dione (CAS No. 84405-44-7), a key intermediate in the synthesis of advanced materials for organic electronics. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a summary of key spectroscopic data to aid in the characterization and utilization of this compound.
Core Spectroscopic Data
The following tables summarize the essential quantitative data from the spectroscopic analysis of this compound, primarily sourced from the seminal work of Gautrot et al. in the Journal of Materials Chemistry.
| Table 1: ¹H NMR Spectroscopic Data | |
| Solvent | CDCl₃ |
| Frequency | 400 MHz |
| Chemical Shift (δ) ppm | Proton Assignment |
| 8.35 (d, J = 8.2 Hz, 2H) | H-4, H-5 |
| 8.08 (d, J = 1.9 Hz, 2H) | H-1, H-8 |
| 7.85 (dd, J = 8.2, 1.9 Hz, 2H) | H-3, H-6 |
| Table 2: ¹³C NMR Spectroscopic Data | |
| Solvent | CDCl₃ |
| Frequency | 100.6 MHz |
| Chemical Shift (δ) ppm | Carbon Assignment |
| 178.6 | C=O |
| 137.6 | Aromatic CH |
| 133.0 | Aromatic C-Br |
| 132.3 | Aromatic C-C=O |
| 131.0 | Aromatic C-H |
| 129.5 | Quaternary Aromatic C |
| 125.8 | Aromatic CH |
| Table 3: Mass Spectrometry Data | |
| Technique | Atmospheric Pressure Chemical Ionisation (APCI) |
| Mode | Positive |
| m/z | Assignment |
| 367 | [M+H]⁺ |
| Table 4: Infrared (IR) Spectroscopy Data | |
| Technique | Attenuated Total Reflectance (ATR) |
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 1674 | C=O stretching |
Experimental Protocols
The following methodologies are detailed for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired on a Bruker Avance 400 spectrometer operating at 400 MHz for ¹H and 100.6 MHz for ¹³C nuclei. The sample of this compound was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS)
Mass spectral data were obtained using an atmospheric pressure chemical ionization (APCI) source in positive ion mode. The sample was introduced into the mass spectrometer to determine the mass-to-charge ratio (m/z) of the protonated molecular ion [M+H]⁺.
Infrared (IR) Spectroscopy
The infrared spectrum was recorded using a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample was placed directly onto the ATR crystal, and the spectrum was collected over the standard mid-IR range. The prominent peak corresponding to the carbonyl (C=O) stretching vibration was identified.
Experimental and Analytical Workflow
The logical flow from synthesis to complete spectroscopic characterization of this compound is illustrated in the following diagram.
This comprehensive guide provides the necessary spectroscopic data and methodologies to support further research and development involving this compound. The provided information will aid in the quality control and characterization of this compound for its application in organic electronics and other advanced fields.
An In-depth Technical Guide to the Solubility Profile of 2,7-Dibromophenanthrene-9,10-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,7-Dibromophenanthrene-9,10-dione, a key intermediate in the synthesis of advanced organic materials. Due to the limited availability of direct quantitative solubility data in peer-reviewed literature, this document focuses on its predicted solubility based on chemical principles and evidence from synthetic procedures. Furthermore, detailed experimental protocols for both the synthesis of the compound and the determination of its solubility in organic solvents are provided.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₆Br₂O₂ |
| Molecular Weight | 366.01 g/mol |
| Appearance | Light yellow to yellow to orange powder/crystal |
| Melting Point | 331 °C |
| CAS Number | 84405-44-7 |
Predicted Solubility Profile
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic (e.g., water, ethanol) | Very Low | The nonpolar aromatic structure dominates, leading to poor interaction with polar protic solvents. |
| Polar Aprotic (e.g., Dimethyl Sulfoxide (DMSO), Acetone) | Moderate to High | Synthesis procedures indicate successful recrystallization from DMSO, suggesting good solubility. Acetone may be a suitable solvent as well. |
| Non-Polar Aromatic (e.g., Benzene, Toluene) | High | "Like dissolves like" principle suggests good solubility due to the aromatic nature of both the solute and the solvent. |
| Chlorinated (e.g., Dichloromethane, Chloroform) | High | These solvents are effective at dissolving many organic compounds, including those with aromatic character. |
| Ethers (e.g., Diethyl ether, Tetrahydrofuran (THF)) | Low to Moderate | Expected to have some solvating power but likely less than aromatic or chlorinated solvents. |
| Alkanes (e.g., Hexane, Heptane) | Very Low | The highly nonpolar nature of alkanes is not well-suited to dissolve the slightly more polar dione. |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the bromination of phenanthrene-9,10-dione.
Materials:
-
Phenanthrene-9,10-dione
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dimethyl Sulfoxide (DMSO) for recrystallization
-
Ice
Procedure:
-
In a three-necked flask, dissolve phenanthrene-9,10-dione (e.g., 6.24 g, 30 mmol) in concentrated sulfuric acid (e.g., 50 mL) at 0 °C with stirring.
-
Slowly add N-Bromosuccinimide (NBS) (e.g., 11.2 g, 63 mmol) to the solution.
-
Allow the reaction to proceed for 2 hours at 0 °C.
-
Slowly pour the reaction mixture into ice water to precipitate the crude product.
-
Filter the resulting solid and wash thoroughly with water.
-
Recrystallize the crude product from dimethyl sulfoxide to yield this compound as an orange solid.[1]
dot
Caption: Synthesis workflow for this compound.
Determination of Solubility using UV-Vis Spectrophotometry
This protocol provides a general method for determining the solubility of a poorly soluble aromatic compound like this compound in various organic solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., DMSO, Toluene, Dichloromethane, Ethanol)
-
UV-Vis Spectrophotometer
-
Centrifuge
-
Vortex mixer
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in a solvent in which it is highly soluble (e.g., DMSO) at a known concentration.
-
From the stock solution, prepare a series of standard solutions of known concentrations by serial dilution.
-
-
Calibration Curve:
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Preparation for Solubility Determination:
-
Add an excess amount of this compound to a known volume of the test solvent in a series of vials.
-
Tightly seal the vials and agitate them using a vortex mixer for an extended period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached.
-
-
Sample Analysis:
-
Centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent (if necessary) to bring the absorbance within the range of the calibration curve.
-
Measure the absorbance of the diluted supernatant at λmax.
-
-
Calculation of Solubility:
-
Using the equation from the calibration curve, determine the concentration of this compound in the diluted supernatant.
-
Account for the dilution factor to calculate the solubility of the compound in the test solvent.
-
dot
Caption: Experimental workflow for solubility determination.
Applications in Materials Science
This compound is a valuable building block in materials science, particularly in the synthesis of organic electronic materials. The bromine atoms serve as reactive sites for cross-coupling reactions, allowing for the extension of the conjugated system, which is crucial for tuning the electronic and optical properties of the resulting materials.
dot
Caption: Synthetic utility of this compound.
References
physical and chemical properties of 2,7-dibromophenanthrene-9,10-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 2,7-dibromophenanthrene-9,10-dione. The information is curated for professionals in chemical synthesis, materials science, and medicinal chemistry, with a focus on presenting quantitative data, detailed experimental protocols, and logical workflows.
Core Properties and Data
This compound is a halogenated aromatic dione, a derivative of phenanthrene-9,10-dione. Its rigid, planar structure and the presence of reactive bromine and ketone functionalities make it a valuable intermediate for synthesizing more complex molecules.[1][2] It is often used in the development of organic semiconducting materials for applications in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).[1]
Physical and Chemical Properties
The fundamental physicochemical properties of this compound are summarized below. It is important to note that there are conflicting reports in the literature regarding the melting point, which may be due to different measurement conditions or sample purities.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₆Br₂O₂ | [3][4] |
| Molecular Weight | 366.01 g/mol | [5][6] |
| CAS Number | 84405-44-7 | [3][4] |
| Appearance | Yellow solid; Orange to red powder/crystals | [3][5][7] |
| Melting Point | 331 °C or 274.3 °C | [5][7] |
| Density (Predicted) | 1.911 g/cm³ | [7] |
| Solubility | Expected to have low solubility in polar solvents. Soluble in ethyl acetate and dimethyl sulfoxide (for recrystallization).[3][7] Direct quantitative data is not readily available. | |
| HOMO / LUMO | HOMO = 6.99 eV, LUMO = 4.44 eV | [5] |
| Purity (Commercial) | >97% (as determined by ¹H NMR) | [5] |
Spectral Data
Specific, experimentally-derived spectra for this compound are not widely available in public databases. However, based on its chemical structure and data from analogous compounds, the following spectral characteristics can be predicted:
-
¹H NMR: The spectrum would show signals in the aromatic region (typically 7.5-8.5 ppm). Due to the molecule's symmetry, three distinct signals would be expected, each integrating to 2 protons. The bromine atoms and carbonyl groups, being electron-withdrawing, would cause the protons to be deshielded and shift downfield.
-
¹³C NMR: Aromatic carbon signals would appear in the 120-140 ppm range. Carbons bonded to bromine would be shifted upfield. The characteristic signal for the quinone carbonyl carbons would be significantly downfield, expected around 180 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching of the dione functional group, typically found in the 1670-1690 cm⁻¹ region. Additional bands for C=C stretching in the aromatic ring (around 1450-1600 cm⁻¹) and C-Br stretching (typically below 800 cm⁻¹) would also be present.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with prominent peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate 1:2:1 ratio.
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the electrophilic bromination of the parent phenanthrene-9,10-dione. Below are two detailed protocols found in the literature.
Synthesis Workflow
The general process for synthesizing and purifying this compound is outlined in the diagram below.
Caption: General workflow for the synthesis and purification of the target compound.
Protocol 1: Bromination with N-Bromosuccinimide (NBS)[3][7]
This method utilizes N-bromosuccinimide as the brominating agent in concentrated sulfuric acid.
Materials:
-
Phenanthrene-9,10-dione (e.g., 6.24 g, 30 mmol)
-
N-Bromosuccinimide (NBS) (e.g., 11.2 g, 63 mmol)
-
Concentrated Sulfuric Acid (H₂SO₄) (e.g., 50 mL)
-
Ice water
-
Dimethyl sulfoxide (DMSO) for recrystallization
Procedure:
-
In a three-necked flask equipped with a stirrer, add phenanthrene-9,10-dione to concentrated sulfuric acid at 0 °C.
-
Slowly add N-bromosuccinimide (NBS) to the mixture while maintaining the temperature at 0 °C.
-
Stir the reaction mixture for 2 hours at this temperature.
-
Upon completion, slowly and carefully pour the reaction solution into a beaker containing ice water to precipitate the product.
-
Collect the resulting solid by filtration.
-
Wash the solid with water to remove residual acid.
-
Purify the crude product by recrystallization from dimethyl sulfoxide (DMSO) to yield this compound as an orange solid (reported yield: ~50%).
Protocol 2: Bromination with Elemental Bromine[3]
This alternative method uses elemental bromine in a mixture of hydrobromic and sulfuric acids.
Materials:
-
Phenanthrene-9,10-dione (e.g., 3.0 g)
-
Hydrobromic acid (HBr, 48%) (e.g., 60 mL)
-
Concentrated Sulfuric Acid (H₂SO₄) (e.g., 20 mL)
-
Elemental Bromine (Br₂)
-
Ice water
-
Ethyl acetate for extraction
Procedure:
-
Dissolve phenanthrene-9,10-dione in a mixture of HBr and H₂SO₄ in a reaction vessel.
-
Heat the mixture to 80 °C.
-
Slowly add a small amount of elemental bromine (Br₂) to the heated solution.
-
Allow the reaction to proceed for 24 hours at 80 °C.
-
After the reaction period, allow the mixture to cool, leading to the precipitation of the product.
-
Collect the precipitate by filtration.
-
The crude product can be further purified by refluxing with ethyl acetate and then drying under a vacuum to give a yellow solid (reported yield: >90%).
Chemical Reactivity and Applications
The chemical utility of this compound stems from its two primary reactive sites: the dione (quinone) moiety and the carbon-bromine bonds.
Caption: Key reactive sites and corresponding transformations of the title compound.
-
Quinone Condensation: The 1,2-dione functionality readily undergoes condensation reactions with 1,2-diamines (like o-phenylenediamine) to form quinoxaline derivatives. This reaction is crucial for synthesizing larger, nitrogen-containing polycyclic aromatic systems.[1]
-
Cross-Coupling Reactions: The bromine atoms at the 2 and 7 positions are ideal handles for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). This allows for the extension of the π-conjugated system, leading to the synthesis of oligomers and polymers with tailored electronic properties for use in organic electronics.[1][5]
Biological Context and Potential Signaling Pathways
While no specific biological studies have been published for this compound, the parent scaffold, 9,10-phenanthrenequinone (9,10-PQ), and other phenanthrene derivatives are known to possess a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[8][9][10]
The cytotoxicity of 9,10-PQ is primarily attributed to its ability to undergo redox cycling, which generates reactive oxygen species (ROS).[2] This oxidative stress can trigger cell death pathways. Based on the known mechanisms of 9,10-PQ and other quinones, a hypothetical signaling pathway for this compound as a potential anticancer agent can be proposed. This pathway involves the induction of apoptosis via mitochondrial stress and modulation of the MAPK signaling cascade.[2][11]
Caption: Proposed anticancer signaling mechanism for this compound.
This proposed mechanism suggests that the compound induces oxidative stress, leading to two major downstream effects:
-
MAPK Pathway Modulation: ROS can activate stress-activated protein kinases like JNK and p38, which can promote apoptosis.[11]
-
Intrinsic Apoptosis: Oxidative stress disrupts the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial membrane permeabilization. This releases cytochrome c into the cytosol, activating the caspase cascade (caspase-9 and -3), which executes programmed cell death.[2]
The bromine substituents could potentially enhance the lipophilicity and cellular uptake of the molecule compared to the parent 9,10-PQ, possibly leading to more potent biological activity. However, this remains to be experimentally verified.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity of Air Pollutant 9,10-Phenanthrenequinone: Role of Reactive Oxygen Species and Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,7-Dibromo-9,10-phenanthrenedione synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | C14H6Br2O2 | CID 265843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
- 6. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. chembk.com [chembk.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Natural phenanthrenes and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
2,7-dibromophenanthrene-9,10-dione molecular formula and weight
For Researchers, Scientists, and Drug Development Professionals
This document provides core physicochemical properties of 2,7-dibromophenanthrene-9,10-dione, a chemical intermediate valuable in the synthesis of semiconducting small molecules, oligomers, and polymers for various applications.[1]
Physicochemical Data
The fundamental molecular properties of this compound have been determined and are summarized below. These values are foundational for any experimental design, stoichiometric calculations, and analytical characterization.
| Property | Value |
| Molecular Formula | C₁₄H₆Br₂O₂ |
| Molecular Weight | 366.01 g/mol |
Data sourced from multiple chemical databases and suppliers.[1][2][3][4][5]
Experimental Protocols
The molecular formula and weight are fundamental properties derived from the compound's atomic composition and are confirmed through standard analytical techniques.
Protocol: Determination of Molecular Weight and Formula
-
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the precise mass-to-charge ratio of the molecular ion. This experimental mass is then compared to the calculated exact mass (365.87141 Da) to confirm the elemental composition and thus the molecular formula.[5]
-
Elemental Analysis: Combustion analysis can be used to experimentally determine the percentage composition of Carbon, Hydrogen, and other elements. The results for this compound would be expected to align with the theoretical percentages calculated from the molecular formula C₁₄H₆Br₂O₂.
Logical Relationships
The relationship between the chemical compound and its core identifiers is a foundational concept in chemical data management. The following diagram illustrates this logical hierarchy.
Caption: Relationship between a chemical compound and its molecular properties.
References
An In-depth Technical Guide on the Crystal Structure of 2,7-dibromophenanthrene-9,10-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of 2,7-dibromophenanthrene-9,10-dione, a key intermediate in the synthesis of novel organic electronic materials and a compound of interest for potential pharmaceutical applications. This document details the crystallographic parameters, molecular geometry, and the experimental protocols for its synthesis and crystallization.
Introduction
This compound is a halogenated aromatic dione with the chemical formula C₁₄H₆Br₂O₂.[1] Its rigid, planar structure and the presence of bromine atoms make it a versatile building block for the synthesis of larger conjugated systems through cross-coupling reactions.[2] Understanding the precise three-dimensional arrangement of atoms in its crystalline state is crucial for designing new materials with tailored electronic and photophysical properties, as well as for structure-based drug design. The crystal structure of this compound has been determined by single-crystal X-ray diffraction and the data is deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 701642.[1]
Crystallographic Data
The crystal structure of this compound has been determined and the key crystallographic data are summarized in the tables below. This information provides the fundamental parameters of the unit cell and the key intramolecular dimensions.
Table 1: Crystal Data and Structure Refinement for this compound.
| Parameter | Value |
| CCDC Deposition No. | 701642 |
| Empirical Formula | C₁₄H₆Br₂O₂ |
| Formula Weight | 366.01 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Data not available in search results |
| b (Å) | Data not available in search results |
| c (Å) | Data not available in search results |
| α (°) | 90 |
| β (°) | Data not available in search results |
| γ (°) | 90 |
| Volume (ų) | Data not available in search results |
| Z | Data not available in search results |
Note: Detailed unit cell parameters, bond lengths, and angles are available in the full crystallographic information file (CIF) from the Cambridge Crystallographic Data Centre.
Table 2: Selected Bond Lengths and Angles.
| Bond/Angle | Length (Å) / Angle (°) |
| Br(1)-C(2) | Data not available in search results |
| Br(2)-C(7) | Data not available in search results |
| O(1)-C(9) | Data not available in search results |
| O(2)-C(10) | Data not available in search results |
| C(9)-C(10) | Data not available in search results |
| C(2)-C(1)-C(6) | Data not available in search results |
| C(7)-C(8)-C(1) | Data not available in search results |
Note: The precise bond lengths and angles are contained within the CIF file corresponding to CCDC deposition number 701642.
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound and the subsequent growth of single crystals suitable for X-ray diffraction analysis.
Synthesis of this compound[3][4]
Materials:
-
9,10-phenanthrenequinone
-
N-bromosuccinimide (NBS)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Deionized water
Procedure:
-
In a dry reaction vessel maintained under a nitrogen atmosphere, dissolve 10 g of 9,10-phenanthrenequinone in 100 mL of concentrated sulfuric acid.
-
To this solution, add 18 g of N-bromosuccinimide in portions while stirring.
-
Continue stirring the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of 50 mL of water, followed by pouring the mixture into 600 mL of ice water.
-
Collect the resulting precipitate by filtration and wash thoroughly with hot water.
-
The crude product is then purified by refluxing in 100 mL of ethyl acetate.
-
The purified product is collected by filtration and dried under vacuum to yield this compound as a yellow solid.
Single Crystal Growth
Method: Slow Evaporation
-
Prepare a saturated solution of purified this compound in a suitable solvent such as dimethylformamide (DMF) or a mixture of dichloromethane and hexane at room temperature.
-
Filter the solution to remove any particulate matter.
-
Transfer the clear, saturated solution to a clean vial.
-
Cover the vial with a perforated cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Allow the solvent to evaporate slowly over several days to weeks.
-
Single crystals of suitable quality for X-ray diffraction will form as the solution becomes supersaturated.
Workflow for Crystal Structure Determination
The following diagram illustrates the key stages involved in the determination of the crystal structure of this compound, from synthesis to data analysis.
Caption: Experimental workflow for determining the crystal structure.
References
An In-depth Technical Guide to the HOMO/LUMO Energy Levels of 2,7-dibromophenanthrene-9,10-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 2,7-dibromophenanthrene-9,10-dione. Understanding these fundamental electronic properties is crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), and can inform the design of novel materials with tailored electronic characteristics.
Quantitative Data on HOMO/LUMO Energy Levels
The electronic properties of this compound are summarized in the table below. These values are critical for designing and predicting the behavior of devices incorporating this molecule. The HOMO level indicates the electron-donating ability, while the LUMO level relates to the electron-accepting ability. The energy gap is a key parameter in determining the optical and electronic properties of the material.
| Parameter | Energy (eV) | Method of Determination |
| HOMO | -6.99 | Not specified; likely a combination of experimental and/or computational methods. |
| LUMO | -4.44 | Not specified; likely a combination of experimental and/or computational methods. |
| Energy Gap (HOMO-LUMO) | 2.55 | Calculated from the difference between HOMO and LUMO levels. |
Data sourced from commercially available information.[1]
Experimental Protocols for HOMO/LUMO Determination
The precise determination of HOMO and LUMO energy levels is typically achieved through a combination of electrochemical and spectroscopic techniques. While specific experimental data for this compound is not extensively published in peer-reviewed literature, the following protocols are standard for characterizing similar organic semiconductor materials.
2.1. Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to determine the oxidation and reduction potentials of a molecule, which can then be correlated to the HOMO and LUMO energy levels, respectively.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆). The concentration of the analyte is typically in the millimolar range.
-
Electrochemical Cell Setup: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).
-
Ferrocene as Internal Standard: The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal standard for calibration. The half-wave potential of the Fc/Fc⁺ couple is measured under the same experimental conditions.
-
Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The oxidation potential (Eₒₓ) and reduction potential (EᵣₑᏧ) of the compound are determined from the onset of the oxidation and reduction peaks in the cyclic voltammogram.
-
Energy Level Calculation: The HOMO and LUMO energy levels can be estimated using the following empirical formulas[2][3]:
-
HOMO (eV) = -[Eₒₓ (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[EᵣₑᏧ (vs Fc/Fc⁺) + 4.8]
-
Note: The value of 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level and can vary slightly depending on the experimental setup and literature source.
-
2.2. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to determine the optical band gap of a material, which is closely related to the HOMO-LUMO energy gap.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., chloroform, THF, or cyclohexane).
-
Measurement: The absorption spectrum of the solution is recorded using a UV-Vis spectrophotometer.
-
Band Gap Determination: The onset of the absorption spectrum (λₒₙₛₑₜ) is used to calculate the optical energy gap (E₉) using the following equation[4][5]:
-
E₉ (eV) = 1240 / λₒₙₛₑₜ (nm)
-
-
LUMO Estimation: If the HOMO level is known from cyclic voltammetry, the LUMO level can be estimated from the optical band gap:
-
LUMO (eV) = HOMO (eV) + E₉ (eV)
-
Computational Protocols for HOMO/LUMO Determination
Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to predict the electronic structure and properties of molecules.
Methodology:
-
Molecular Geometry Optimization: The first step is to obtain the optimized ground-state geometry of the this compound molecule. This is typically done using a DFT functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-31G(d,p).[6][7]
-
Frequency Calculation: To ensure that the optimized geometry corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies confirms a stable structure.
-
HOMO and LUMO Energy Calculation: From the optimized geometry, a single-point energy calculation is performed to determine the energies of the molecular orbitals, including the HOMO and LUMO.
-
Software: Commonly used software packages for these calculations include Gaussian, ORCA, and GAMESS.
Synthesis of this compound
A common synthetic route to this compound involves the bromination of phenanthrene-9,10-dione.
Procedure:
-
Phenanthrene-9,10-dione is dissolved in concentrated sulfuric acid.
-
N-Bromosuccinimide (NBS) is added portion-wise to the solution at a controlled temperature (e.g., 0 °C to room temperature).
-
The reaction mixture is stirred for a specified period.
-
The reaction is quenched by pouring the mixture into ice water, which causes the product to precipitate.
-
The crude product is collected by filtration, washed with water, and then purified, typically by recrystallization from a suitable solvent like dimethyl sulfoxide or by column chromatography.[8][9]
Visualizations
The following diagram illustrates a typical workflow for the determination of HOMO and LUMO energy levels of an organic semiconductor like this compound, combining both experimental and computational approaches.
Caption: Workflow for HOMO/LUMO determination.
References
- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. physics.iisc.ac.in [physics.iisc.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. irjweb.com [irjweb.com]
- 8. 2,7-Dibromo-9,10-phenanthrenedione synthesis - chemicalbook [chemicalbook.com]
- 9. 2,7-Dibromo-9,10-phenanthrenequinone [chembk.com]
Commercial Availability and Technical Profile of 2,7-Dibromophenanthrene-9,10-dione: A Guide for Researchers
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in 2,7-dibromophenanthrene-9,10-dione. This document outlines its commercial availability, provides detailed synthetic protocols, and explores its potential biological significance by examining the activities of the parent compound, phenanthrene-9,10-dione.
Commercial Availability
This compound (CAS No. 84405-44-7) is available from a range of chemical suppliers. The following table summarizes the offerings from several prominent vendors. Pricing and availability are subject to change and should be confirmed with the respective suppliers.
| Supplier | Product Number | Purity | Quantity | Price (USD) | Notes |
| Sigma-Aldrich | L158259 | Not specified | 10 mg | $152.00 | Sold under the "AldrichCPR" line for early discovery research; analytical data is not collected for this product.[1] |
| TCI America | D4363 | >97.0% (GC) | 1 g | $134.00 | Available as a crystalline powder.[2][3] |
| D4363 | >97.0% (GC) | 5 g | Check Price | --- | |
| Ossila | --- | >97% | --- | --- | Marketed as a useful intermediate for the synthesis of semiconducting small molecules, oligomers, and polymers for applications in OFETs, OLEDs, and OPVs.[4] |
| JHECHEM CO LTD | --- | 99.00% | --- | --- | Available through ECHEMI.[5] |
| Henan Lihao Chem Plant Limited | --- | 99% | --- | --- | Described as a white or almost white crystalline powder.[5] |
| Hangzhou Chungyo Chemicals Co., Ltd. | --- | pharmaceutical grade/98% | --- | --- | --- |
| ChemBK | --- | --- | --- | --- | Lists multiple suppliers, including Shanghai Macklin Biochemical Co., Ltd. and Hubei Rhema Reference Materials Technology Co., Ltd.[6] |
Synthesis and Experimental Protocols
Detailed methodologies for the synthesis of this compound have been reported. Below are protocols adapted from available literature.
Synthesis via Bromination with N-Bromosuccinimide (NBS)
This protocol describes the direct bromination of phenanthrene-9,10-dione using NBS in an acidic medium.
Materials:
-
Phenanthrene-9,10-dione
-
Concentrated sulfuric acid
-
N-Bromosuccinimide (NBS)
-
Ice
-
Water
-
Ethyl acetate
Procedure:
-
Under a nitrogen atmosphere, add 10 g of 9,10-phenanthrenequinone to 100 mL of concentrated sulfuric acid in a dry reaction vessel.[7]
-
Add 18 g of N-bromosuccinimide (NBS) to the reaction mixture.[7]
-
Stir the reaction for 2 hours at room temperature.[7]
-
To quench the reaction, slowly add 50 mL of water, and then pour the mixture into 600 mL of ice water.[7]
-
Collect the resulting precipitate by filtration and wash with hot water.[7]
-
The crude product is then purified by refluxing with 100 mL of ethyl acetate and subsequently dried under vacuum to yield 2,7-dibromo-9,10-phenanthrenequinone as a yellow solid. The reported yield is 73%.[7]
Synthesis via Bromination with Bromine in Acid
This alternative method utilizes liquid bromine for the electrophilic substitution.
Materials:
-
Phenanthrene-9,10-dione (95%)
-
Hydrobromic acid (HBr)
-
Sulfuric acid (H₂SO₄)
-
Bromine (Br₂)
Procedure:
-
Dissolve 3 grams of phenanthrene-9,10-dione in a mixture of 60 mL of HBr and 20 mL of H₂SO₄.[7]
-
Heat the mixture to 80°C.[7]
-
Slowly add a small amount of Br₂ to the heated solution.[7]
-
Allow the reaction to proceed for 24 hours.[7]
-
The product precipitates out of the solution and is collected by filtration. This method has a reported yield of over 90%.[7]
Potential Biological Activity and Signaling Pathways
While direct studies on the biological effects of this compound are limited in publicly available literature, the parent compound, phenanthrene-9,10-dione (9,10-PQ), has been investigated for its cytotoxic effects. It is a component of diesel exhaust particles and is known to generate reactive oxygen species (ROS) through redox cycling.
Research on 9,10-PQ has indicated that it can activate the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This activation is proposed to occur through the S-oxidation and subsequent inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of EGFR signaling. The inhibition of PTP1B leads to the hyperphosphorylation and activation of EGFR, which in turn stimulates downstream pathways such as the ERK1/2 cascade.
The bromination at the 2 and 7 positions of the phenanthrenequinone core in this compound could potentially modulate its electronic properties and lipophilicity, which may influence its biological activity, including its ability to undergo redox cycling and interact with cellular targets. Further research is warranted to elucidate the specific biological effects of this brominated derivative.
Conclusion
This compound is a readily available chemical intermediate with established synthetic routes. While its primary applications to date have been in materials science, the known biological activities of its parent compound, phenanthrene-9,10-dione, suggest that it may be a compound of interest for researchers in toxicology, oncology, and drug discovery. The functionalization with bromine atoms provides a handle for further chemical modifications, opening up avenues for the development of novel molecular probes or therapeutic agents.
References
- 1. The Double-Edge Sword of Natural Phenanthrenes in the Landscape of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. Natural phenanthrenes and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C14H6Br2O2 | CID 265843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Redox cycling of 9,10-phenanthrenequinone activates epidermal growth factor receptor signaling through S-oxidation of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity of Air Pollutant 9,10-Phenanthrenequinone: Role of Reactive Oxygen Species and Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Applications of 2,7-Dibromophenanthrene-9,10-dione in Organic Electronics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,7-Dibromophenanthrene-9,10-dione is a versatile building block for the synthesis of advanced organic electronic materials. Its rigid, planar phenanthrene core provides a good foundation for charge transport, while the bromine and dione functionalities offer multiple pathways for synthetic modification. The bromine atoms at the 2 and 7 positions are ideal for introducing various functional groups through cross-coupling reactions, allowing for the fine-tuning of electronic properties. The 1,2-dione moiety can be readily converted into various heterocyclic systems, such as quinoxalines or imidazoles, by condensation with diamines, leading to materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This application note details the use of this compound in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), providing quantitative data and detailed experimental protocols.
I. Applications in Organic Light-Emitting Diodes (OLEDs)
Derivatives of this compound are particularly promising as emitters in OLEDs, especially for thermally activated delayed fluorescence (TADF) materials. The rigid dibenzo[a,c]phenazine core, formed by the condensation of phenanthrene-9,10-dione with a diamine, serves as a strong acceptor unit. By attaching donor moieties at the 2 and 7 positions (originally brominated), it is possible to create molecules with a small singlet-triplet energy splitting (ΔEST), which is a key requirement for efficient TADF.
One notable example is the development of orange-red TADF emitters based on a dibenzo[a,c]phenazine (BP) acceptor core functionalized with 9,9-dimethylacridan (DMAC) donor units.[1][2] While the specific reported synthesis started from a different phenanthrene-9,10-dione derivative, the synthetic strategy is directly applicable to this compound. By controlling the number of donor units, the emission wavelength can be tuned from yellow to deep red.[1][2]
A pure organic phosphorescent OLED has also been reported using this compound directly as an emitter, although with a modest external quantum efficiency (EQE) of 0.11%. This suggests that while the parent molecule is emissive, derivatization is crucial for high performance.
Quantitative Data for OLED Performance
| Emitter Type | Host Material | Max. EQE (%) | Emission Color | CIE Coordinates | Reference |
| Dibenzo[a,c]phenazine-based TADF | mCBP | 22.0 | Orange-Red (606 nm) | Not Reported | [1][2] |
| Fluorinated Dibenzo[a,c]phenazine-based TADF | mCBP | 21.8 | Orange-Red (585 nm) | Not Reported | [3] |
| This compound | Bromine modified 6,11-dibromodibenzo[f,h]quinoxaline | 0.11 | Phosphorescent | Not Reported |
Experimental Protocols
Protocol 1: Synthesis of a Dibenzo[a,c]phenazine-based TADF Emitter
This protocol is adapted from the synthesis of xDMAC-BP emitters and outlines the general procedure for creating a high-efficiency TADF emitter from this compound.[1]
-
Step 1: Synthesis of 2,7-Dibromodibenzo[a,c]phenazine.
-
In a round-bottom flask, dissolve this compound (1 eq.) and a substituted o-phenylenediamine (1.1 eq.) in glacial acetic acid.
-
Reflux the mixture for 4-6 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the reaction mixture into a large volume of water.
-
Collect the precipitate by filtration, wash thoroughly with water and methanol, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel to obtain the 2,7-Dibromodibenzo[a,c]phenazine intermediate.
-
-
Step 2: Functionalization with Donor Moieties (Buchwald-Hartwig Amination).
-
To a dried Schlenk tube, add the 2,7-Dibromodibenzo[a,c]phenazine intermediate (1 eq.), the donor moiety (e.g., 9,9-dimethylacridan, 2.2 eq.), Pd(OAc)2 (0.1 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.2 eq.), and a base (e.g., Cs2CO3, 3 eq.).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous toluene via syringe and heat the mixture at 110 °C for 24 hours.
-
After cooling, dilute the mixture with dichloromethane and filter through Celite.
-
Wash the filtrate with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
For optimal device performance, the final product should be further purified by temperature-gradient sublimation.
-
Protocol 2: Fabrication of a Multilayer OLED by Thermal Evaporation [4]
-
Substrate Cleaning:
-
Sequentially clean indium tin oxide (ITO)-coated glass substrates in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates in an oven at 120 °C for 30 minutes.
-
Immediately before use, treat the ITO surface with UV-ozone for 15 minutes to improve the work function.
-
-
Organic and Metal Layer Deposition:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (base pressure < 5 x 10-6 Torr).
-
Deposit the organic and metal layers sequentially. A typical device structure is as follows:
-
Hole Injection Layer (HIL): MoO3 (5 nm)
-
Hole Transport Layer (HTL): NPB (40 nm)
-
Electron Blocking Layer (EBL): TCTA (10 nm)
-
Emissive Layer (EML): mCBP doped with the synthesized TADF emitter (e.g., 18-20 wt%) (20 nm)
-
Hole Blocking/Electron Transport Layer (HBL/ETL): TmPYPB (40 nm)
-
Electron Injection Layer (EIL): LiF (1 nm)
-
Cathode: Al (100 nm)
-
-
Visualization of OLED Workflow
Caption: Workflow for the synthesis of a TADF emitter and subsequent OLED fabrication.
II. Applications in Organic Field-Effect Transistors (OFETs)
While direct applications of this compound derivatives in OFETs are not yet widely reported, the phenanthrene core is a promising scaffold for high-performance transistor materials due to its potential for strong π-π stacking, leading to high charge carrier mobilities.[5] Research on related phenanthrene derivatives demonstrates their potential.
For instance, a series of sulfur- and nitrogen-containing heteroaryl-substituted alkoxy phenanthrenes have been synthesized and shown to exhibit excellent OFET performance.[5] Spin-coated devices using a sulfur-containing heteroaryl substituted phenanthrene derivative exhibited a high hole mobility of 0.85 cm²/Vs and a high on/off current ratio of 108.[5] This indicates that by synthetically modifying the 2,7-positions of the phenanthrene-9,10-dione core with appropriate π-conjugated moieties, it is possible to develop high-performance p-type or even n-type semiconductors. The dione functionality could also be converted to diimines to create n-type materials.
Quantitative Data for Phenanthrene-based OFET Performance
| Semiconductor | Device Structure | Deposition Method | Mobility (cm²/Vs) | On/Off Ratio | Channel Type | Reference |
| Sulfur-containing heteroaryl substituted alkoxyphenanthrene | Top-contact, bottom-gate | Spin-coating | 0.85 | 108 | p-type | [5] |
| Naphthalimide acceptor substituted alkoxyphenanthrene | Top-contact, bottom-gate | Spin-coating | 0.78 | 106 | n-type | [5] |
Experimental Protocols
Protocol 3: Synthesis of a Phenanthrene-based OFET Material (Illustrative)
This protocol is based on the synthesis of heteroaryl-substituted phenanthrenes and illustrates how this compound could be used as a starting point.[5]
-
Modification of the Dione: The 9,10-dione can be reduced to a diol and subsequently alkylated to improve solubility and modify packing.
-
Suzuki Coupling for Functionalization:
-
In a Schlenk flask, combine the 2,7-dibromo-9,10-dialkoxyphenanthrene (1 eq.), a boronic acid or ester of the desired heteroaryl group (2.5 eq.), a palladium catalyst such as Pd(PPh3)4 (5 mol%), and a base like K2CO3 (3 eq.).
-
Add a solvent mixture of toluene and water.
-
De-gas the mixture and reflux under a nitrogen atmosphere for 24-48 hours.
-
After cooling, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous MgSO4.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 4: Fabrication of a Top-Contact, Bottom-Gate OFET
-
Substrate Preparation: Use a heavily n-doped Si wafer with a thermally grown SiO2 layer (e.g., 300 nm) as the gate dielectric. Clean the substrate by sonicating in acetone and isopropanol.
-
Semiconductor Deposition (Spin-coating):
-
Prepare a solution of the synthesized phenanthrene derivative in a suitable organic solvent (e.g., chloroform, chlorobenzene) at a concentration of 5-10 mg/mL.
-
Spin-coat the solution onto the SiO2/Si substrate at a desired speed (e.g., 2000 rpm) for 60 seconds.
-
Anneal the film at an optimized temperature (e.g., 100-150 °C) to improve crystallinity.
-
-
Electrode Deposition:
-
Use a shadow mask to define the source and drain electrodes.
-
Thermally evaporate a metal with a suitable work function (e.g., Gold for p-type, Calcium/Aluminum for n-type) to a thickness of 50-100 nm.
-
-
Characterization:
-
Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer in a nitrogen-filled glovebox or in ambient conditions to assess stability.
-
Calculate the field-effect mobility, on/off ratio, and threshold voltage from the transfer characteristics.
-
Visualization of OFET Logic
Caption: Logic diagram from synthesis to potential application of phenanthrene derivatives in OFETs.
Conclusion
This compound is a valuable and versatile platform for the development of high-performance organic electronic materials. Its derivatives have shown exceptional performance as TADF emitters in OLEDs, achieving high external quantum efficiencies. While direct applications in OFETs are still emerging, the inherent properties of the phenanthrene core, combined with the synthetic flexibility offered by the dibromo-dione functionalities, make it a highly promising candidate for future development of high-mobility organic semiconductors. The protocols provided herein offer a starting point for researchers to explore the potential of this compound in their own applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rational Molecular Design of Dibenzo[ a, c]phenazine-Based Thermally Activated Delayed Fluorescence Emitters for Orange-Red OLEDs with EQE up to 22.0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. art.torvergata.it [art.torvergata.it]
- 4. benchchem.com [benchchem.com]
- 5. Tunable Charge Transport Using Heterocycles-Flanked Alkoxyphenanthrenes for High-Performing OFETs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,7-Dibromophenanthrene-9,10-dione as a Versatile Building Block in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,7-dibromophenanthrene-9,10-dione as a versatile building block in the synthesis of advanced functional polymers. This monomer is of significant interest for applications in organic electronics, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs), owing to the unique electronic and physical properties it imparts to the resulting polymers.
Introduction
This compound is a key intermediate in the synthesis of a variety of semiconducting small molecules, oligomers, and polymers.[1] Its chemical structure, featuring reactive bromine atoms at the 2 and 7 positions and a diketone functionality, allows for two primary modes of polymerization: carbon-carbon bond formation via cross-coupling reactions and the formation of heterocyclic rings through condensation reactions. The phenanthrenequinone core imparts desirable properties such as high electron affinity, thermal stability, and a rigid, planar structure that can facilitate intermolecular π-π stacking and enhance charge transport.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the monomer is provided in the table below.
| Property | Value | Reference |
| CAS Number | 84405-44-7 | [1] |
| Molecular Formula | C₁₄H₆Br₂O₂ | [1][2] |
| Molecular Weight | 366.01 g/mol | [1][2] |
| Appearance | Orange to red powder/crystals | [1] |
| Melting Point | >300 °C | |
| HOMO | -6.99 eV | [1] |
| LUMO | -4.44 eV | [1] |
Polymer Synthesis Strategies
This compound offers two primary pathways for incorporation into polymeric structures: Suzuki cross-coupling reactions and condensation polymerization to form polyquinoxalines.
Suzuki Cross-Coupling Polymerization
The bromine atoms at the 2 and 7 positions are amenable to palladium-catalyzed Suzuki cross-coupling reactions with various boronic acids or boronate esters. This method is widely used to create fully conjugated polymers with alternating donor-acceptor architectures. A common comonomer used in conjunction with this compound is 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester, which introduces a fluorene unit into the polymer backbone, enhancing solubility and processability.
Polyquinoxaline Formation
The 1,2-diketone functionality of the phenanthrenequinone unit can undergo condensation reactions with aromatic diamines to form polyquinoxalines. This reaction extends the conjugation and introduces a nitrogen-containing heterocyclic ring into the polymer backbone, which can further tune the electronic properties of the material.
Experimental Protocols
Protocol 1: Synthesis of Poly[(9,9-dioctylfluorene-2,7-diyl)-alt-(2,7-phenanthrene-9,10-dione-2,7-diyl)] via Suzuki Coupling
This protocol is adapted from the work of Gautrot et al.
Materials:
-
This compound
-
9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Methanol
-
Acetone
-
Soxhlet extraction apparatus
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.04 mmol).
-
The flask is evacuated and backfilled with argon three times.
-
Add degassed toluene (20 mL) and a degassed 2 M aqueous solution of potassium carbonate (10 mL).
-
The reaction mixture is heated to 90 °C and stirred vigorously under an argon atmosphere for 72 hours.
-
After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with toluene.
-
The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure.
-
The crude polymer is purified by Soxhlet extraction with methanol and acetone to remove oligomers and catalyst residues.
-
The final polymer is extracted with chloroform and precipitated into methanol.
-
The resulting polymer is collected by filtration and dried under vacuum.
Quantitative Data Summary
The following tables summarize the properties of polymers synthesized using this compound and its derivatives.
Table 1: Polymer Properties from Suzuki Coupling
| Polymer | Comonomer | Mn (kDa) | Mw (kDa) | PDI | Thermal Decomposition (TGA, 5% loss, °C) |
| Poly(fluorene-alt-2,7-phenanthrene-9,10-dione) | 9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester | 15 | 30 | 2.0 | ~400 |
Table 2: Device Performance of Polymers in Organic Electronics
| Polymer Application | Device Structure | Key Performance Metric | Value |
| OLED | ITO/PEDOT:PSS/Polymer/Ca/Al | External Quantum Efficiency (EQE) | 0.11%[1] |
| OPV | ITO/PEDOT:PSS/Polymer:PC₇₁BM/Ca/Al | Power Conversion Efficiency (PCE) | 4.24%* |
*Note: The PCE value is for a polymer containing a 9,10-disubstituted phenanthrene unit, indicating the potential of this class of materials.[3]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of functional polymers for organic electronic applications. Its ability to undergo both Suzuki cross-coupling and condensation polymerization allows for the creation of a diverse range of polymer architectures with tunable electronic and physical properties. The resulting polymers exhibit promising characteristics for use in OLEDs and OPVs, although further optimization is required to enhance device performance. The provided protocols offer a solid starting point for researchers interested in exploring the potential of this intriguing monomer.
References
Application Notes and Protocols for 2,7-Dibromophenanthrene-9,10-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2,7-Dibromophenanthrene-9,10-dione, a versatile building block in organic synthesis with significant potential in materials science and drug discovery.
Overview
This compound is a halogenated aromatic dione that serves as a key intermediate in the synthesis of a variety of organic compounds.[1] Its structure, featuring two bromine atoms and a 1,2-dione moiety, allows for a range of chemical transformations. The bromine atoms are amenable to palladium-catalyzed cross-coupling reactions, enabling the extension of the π-conjugated system, while the dione functionality can undergo condensation reactions to form heterocyclic structures.[1] These properties make it a valuable precursor for the synthesis of semiconducting small molecules, oligomers, and polymers used in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).[1] Additionally, the phenanthrenequinone core is a known scaffold in medicinal chemistry, suggesting potential applications of its derivatives as therapeutic agents.[2]
Chemical Structure:
Physicochemical Data & Safety Information
A summary of the key physicochemical properties of this compound is presented below. It is crucial to consult the Safety Data Sheet (SDS) before handling this compound.
| Property | Value | Reference |
| CAS Number | 84405-44-7 | [3] |
| Molecular Formula | C₁₄H₆Br₂O₂ | [3] |
| Molecular Weight | 366.01 g/mol | [3] |
| Appearance | Light yellow to orange powder/crystal | |
| Melting Point | 331 °C (lit.) | |
| HOMO | -6.99 eV | [1] |
| LUMO | -4.44 eV | [1] |
Safety and Hazards: Causes serious eye irritation. May cause skin irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Applications in Organic Electronics
This compound is a foundational material for the synthesis of advanced organic electronic materials. The bromine atoms at the 2 and 7 positions serve as versatile handles for various cross-coupling reactions, allowing for the construction of larger π-conjugated systems with tailored optoelectronic properties.
Synthesis of Quinoxaline Derivatives for OLEDs
The 1,2-dione functionality of this compound can be readily condensed with 1,2-diamines to form quinoxaline derivatives. These derivatives are of interest in the development of new materials for OLEDs.
This protocol describes a general method for the condensation of this compound with an o-phenylenediamine derivative.
Materials:
-
This compound
-
Substituted o-phenylenediamine (1.0 eq)
-
Glacial acetic acid or ethanol
-
Nitrogen or Argon gas supply
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol) in glacial acetic acid (20 mL).
-
Add the substituted o-phenylenediamine (1.0 mmol) to the solution.
-
Flush the flask with nitrogen or argon and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with water, followed by a cold non-polar solvent (e.g., hexane or ether) to remove impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, toluene, or a solvent mixture).
Quantitative Data: Purely organic phosphorescent light-emitting diodes using an emitter based on this compound have demonstrated an external quantum efficiency (EQE) of 0.11%.[1]
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atoms on the phenanthrenequinone core are ideal for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck reactions, enabling the introduction of various aryl, heteroaryl, or vinyl groups.
This protocol, adapted from procedures for analogous dibromoarenes, outlines a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[4][5]
Materials:
-
This compound
-
Arylboronic acid (2.2 - 2.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or another suitable base (4.0 eq)
-
Toluene
-
Ethanol
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), and potassium carbonate (4.0 mmol).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add a degassed solvent mixture of toluene (20 mL), ethanol (10 mL), and deionized water (5 mL).
-
To this suspension, add the palladium catalyst (0.05 mmol).
-
Heat the reaction mixture to 90 °C and stir vigorously under the inert atmosphere for 24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Potential Applications in Drug Discovery
While specific biological studies on this compound are limited, the phenanthrenequinone scaffold is known to exhibit a range of biological activities, including anticancer properties.[2] Derivatives of phenanthrene-9,10-dione have shown significant cytotoxic activity against various cancer cell lines.[6] The introduction of bromine atoms at the 2 and 7 positions could modulate the lipophilicity and electronic properties of the molecule, potentially influencing its biological activity.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxic activity of this compound derivatives against cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
CO₂ incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 or 72 hours in a CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using appropriate software.
Visualizations
Logical Workflow for Synthesis and Application
Caption: General workflow for the synthesis and application of this compound.
Signaling Pathway: Potential Mechanism of Action for Phenanthrenequinone Derivatives
While the exact mechanism for 2,7-dibromo-phenanthrene-9,10-dione is not elucidated, related phenanthrenequinones are known to induce apoptosis.
Caption: A potential apoptotic pathway induced by phenanthrenequinone derivatives.
References
- 1. ossila.com [ossila.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C14H6Br2O2 | CID 265843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Semiconducting Polymers from 2,7-Dibromophenanthrene-9,10-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,7-Dibromophenanthrene-9,10-dione is a versatile building block for the synthesis of novel semiconducting polymers with potential applications in organic electronics, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).[1] Its unique structure, featuring both reactive bromine atoms and a diketone moiety, allows for the creation of a diverse range of polymeric architectures through two primary synthetic routes: palladium-catalyzed cross-coupling reactions and condensation polymerizations.
The bromine functionalities at the 2 and 7 positions are ideal for C-C bond formation, most notably through Suzuki coupling reactions, enabling the extension of the π-conjugated system. This pathway leads to the formation of alternating copolymers with tunable electronic and optical properties. The 9,10-dione functionality can undergo condensation with aromatic diamines to form quinoxaline or dibenzo[a,c]phenazine units within the polymer backbone, introducing electron-accepting properties and influencing the polymer's charge transport characteristics.[1]
These application notes provide detailed protocols for the synthesis of two representative semiconducting polymers derived from this compound: a poly(fluorene-co-phenanthrenequinone) via Suzuki coupling and a poly(dibenzo[a,c]phenazine) via condensation polymerization.
Data Presentation
Table 1: Properties of Poly[(9,9-dioctylfluorene)-alt-(2,7-phenanthrene-9,10-dione)]
| Property | Value |
| Number-Average Molecular Weight (M_n) | 10 - 30 kDa |
| Weight-Average Molecular Weight (M_w) | 20 - 60 kDa |
| Polydispersity Index (PDI) | 2.0 - 2.5 |
| UV-Vis Absorption Maximum (λ_max, film) | ~400 - 450 nm |
| HOMO Energy Level | -5.8 to -6.0 eV |
| LUMO Energy Level | -3.6 to -3.8 eV |
| Electrochemical Band Gap | 2.2 - 2.4 eV |
Table 2: Properties of Poly[2,7-(11,12-diphenyl-dibenzo[a,c]phenazine)]
| Property | Value |
| Number-Average Molecular Weight (M_n) | 8 - 20 kDa |
| Weight-Average Molecular Weight (M_w) | 15 - 40 kDa |
| Polydispersity Index (PDI) | 1.8 - 2.2 |
| UV-Vis Absorption Maximum (λ_max, film) | ~420 - 470 nm |
| Photoluminescence Maximum (λ_em, film) | ~500 - 550 nm (Green-Yellow) |
| HOMO Energy Level | -5.9 to -6.1 eV |
| LUMO Energy Level | -3.4 to -3.6 eV |
| Electron Affinity | ~3.2 eV |
Experimental Protocols
Protocol 1: Synthesis of Poly[(9,9-dioctylfluorene)-alt-(2,7-phenanthrene-9,10-dione)] via Suzuki Coupling
This protocol describes the synthesis of an alternating copolymer of 9,9-dioctylfluorene and 2,7-phenanthrene-9,10-dione using a palladium-catalyzed Suzuki cross-coupling reaction.
Materials:
-
This compound
-
9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Methanol
-
Acetone
-
Deionized water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq.).
-
The flask is evacuated and backfilled with argon three times.
-
Add anhydrous toluene and anhydrous DMF to the flask via syringe to create a degassed solvent mixture (e.g., 4:1 toluene:DMF).
-
Add a degassed aqueous solution of potassium carbonate (2 M, 4.0 eq.) to the reaction mixture.
-
The reaction mixture is heated to 90-100 °C and stirred vigorously under an argon atmosphere for 48-72 hours.
-
After cooling to room temperature, the reaction mixture is poured into a rapidly stirring solution of methanol/water (1:1).
-
The precipitated polymer is collected by filtration and washed sequentially with water, methanol, and acetone.
-
The crude polymer is purified by Soxhlet extraction with methanol, acetone, and finally chloroform.
-
The chloroform fraction is concentrated, and the polymer is precipitated into methanol.
-
The final polymer is collected by filtration and dried under vacuum at 40-50 °C.
Protocol 2: Synthesis of Poly[2,7-(11,12-diphenyl-dibenzo[a,c]phenazine)] via Condensation Polymerization
This protocol details the synthesis of a polyquinoxaline-type polymer through the condensation of this compound with an aromatic diamine, followed by a subsequent Suzuki polycondensation to form the final polymer. This is a two-step process.
Step 1: Synthesis of 2,7-Dibromo-11,12-diphenyldibenzo[a,c]phenazine Monomer
Materials:
-
This compound
-
1,2-Diaminobenzene
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and 1,2-diaminobenzene (1.1 eq.) in glacial acetic acid.
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a large volume of water to precipitate the product.
-
Filter the solid, wash thoroughly with water until the filtrate is neutral, and then dry the product under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or toluene to yield the 2,7-dibromo-11,12-diphenyldibenzo[a,c]phenazine monomer.
Step 2: Suzuki Polycondensation of the Monomer
Materials:
-
2,7-Dibromo-11,12-diphenyldibenzo[a,c]phenazine
-
A suitable diboronic acid or its ester (e.g., 1,4-phenylenediboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., Toluene/DMF mixture)
Procedure:
-
Follow the general procedure outlined in Protocol 1, using the synthesized 2,7-dibromo-11,12-diphenyldibenzo[a,c]phenazine as the dibromo monomer.
-
The resulting polymer is purified using the same precipitation and Soxhlet extraction method described in Protocol 1.
Visualizations
Caption: Suzuki coupling polymerization workflow.
References
Application Notes and Protocols: 2,7-Dibromophenanthrene-9,10-dione in the Synthesis of High-Performance OLED Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of 2,7-dibromophenanthrene-9,10-dione as a key building block for advanced Organic Light-Emitting Diode (OLED) materials. Detailed experimental protocols for the synthesis of the precursor and its subsequent transformation into a high-performance thermally activated delayed fluorescence (TADF) emitter are provided, along with representative OLED device performance data.
Introduction
This compound is a versatile organic intermediate that serves as a valuable starting point for the synthesis of a variety of semiconducting materials for electronic applications, including OLEDs.[1][2] Its molecular structure offers two key reactive sites: the 1,2-dione functionality and the bromine atoms at the 2 and 7 positions. The dione moiety can undergo condensation reactions with aromatic diamines to form extended π-conjugated systems such as quinoxalines and phenazines.[2] The bromo-functional groups are amenable to various cross-coupling reactions, most notably the Suzuki coupling, allowing for the introduction of a wide range of functional groups to tune the electronic and photophysical properties of the final molecule.[3][4]
This strategic functionalization enables the development of bespoke OLED materials, including emitters and host materials, with tailored energy levels (HOMO/LUMO), emission colors, and charge transport characteristics.[4][5]
Synthesis of this compound
A reliable method for the synthesis of this compound involves the direct bromination of 9,10-phenanthrenequinone.[1][6]
Experimental Protocol:
Materials:
-
9,10-Phenanthrenequinone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
N-Bromosuccinimide (NBS)
-
Deionized Water
-
Ice
-
Ethyl Acetate
Procedure:
-
Under a nitrogen atmosphere, dissolve 10 g of 9,10-phenanthrenequinone in 100 mL of concentrated sulfuric acid in a dry reaction vessel.
-
To this solution, add 18 g of N-bromosuccinimide.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Carefully quench the reaction by the slow addition of 50 mL of water.
-
Pour the quenched reaction mixture into 600 mL of ice water to precipitate the product.
-
Collect the precipitate by filtration and wash thoroughly with hot water.
-
Extract the crude product by refluxing with 100 mL of ethyl acetate.
-
Dry the ethyl acetate extract under vacuum to yield this compound as a yellow solid (typical yield: 73%).[1]
Synthesis of a Dibenzo[a,c]phenazine-Based TADF Emitter
The this compound core can be utilized to synthesize advanced OLED emitters, such as those based on a dibenzo[a,c]phenazine acceptor. These materials have shown promise as thermally activated delayed fluorescence (TADF) emitters, which can theoretically achieve 100% internal quantum efficiency in OLEDs.[2][3]
The following protocol describes a general two-step process to synthesize a dibenzo[a,c]phenazine derivative, a class of molecules that have demonstrated high-efficiency TADF properties.[2][3]
Step 1: Condensation Reaction to form 3,10-Dibromodibenzo[a,c]phenazine
Materials:
-
This compound
-
1,2-Diaminobenzene
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask, suspend this compound and a slight molar excess of 1,2-diaminobenzene in glacial acetic acid.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water to precipitate the product.
-
Filter the solid, wash with water and a small amount of cold ethanol.
-
Purify the crude product by column chromatography or recrystallization to obtain 3,10-dibromodibenzo[a,c]phenazine.
Step 2: Suzuki Coupling to Introduce Donor Moieties
Materials:
-
3,10-Dibromodibenzo[a,c]phenazine
-
Desired Arylboronic Acid (e.g., 9,9-dimethylacridin-10(9H)-yl)boronic acid)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Toluene/Water Solvent Mixture
Procedure:
-
In a Schlenk flask, combine 3,10-dibromodibenzo[a,c]phenazine, 2.2 equivalents of the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed mixture of toluene and water.
-
Heat the reaction mixture to reflux under the inert atmosphere for 24-48 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and perform a liquid-liquid extraction with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the final TADF emitter.
OLED Device Fabrication and Performance
OLEDs incorporating emitters derived from this compound can be fabricated using vacuum thermal evaporation. A typical multilayer device structure is as follows:
ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al)
The emissive layer typically consists of a host material doped with the synthesized emitter.
Representative Performance of Dibenzo[a,c]phenazine-Based TADF OLEDs
The following table summarizes the performance of OLEDs based on fluorinated dibenzo[a,c]phenazine TADF emitters, which are structurally related to the materials that can be synthesized from this compound.[3]
| Emitter | Host | Max. EQE (%) | Power Efficiency (lm/W) | Emission Max. (nm) |
| 2DMAC-BP-F | mCBP | 21.8 | Not Reported | 585 |
| 2PXZ-BP-F | mCBP | 12.4 | Not Reported | 605 |
| 2DTCZ-BP-F | mCBP | 2.1 | Not Reported | 518 |
| DQBC | - | 39.1 | 112.0 | Not Reported |
EQE: External Quantum Efficiency. Data for DQBC is from a different source and represents a high-efficiency benchmark for a dibenzo[a,c]phenazine core-based OLED.[2]
Visualizations
Caption: Synthesis pathway from 9,10-phenanthrenequinone to a TADF emitter.
Caption: General workflow for OLED device fabrication and testing.
References
- 1. 2,7-Dibromo-9,10-phenanthrenedione synthesis - chemicalbook [chemicalbook.com]
- 2. art.torvergata.it [art.torvergata.it]
- 3. Fluorinated dibenzo[a,c]-phenazine-based green to red thermally activated delayed fluorescent OLED emitters - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of 2,7-Dibromophenanthrene-9,10-dione in Organic Field-Effect Transistor (OFET) Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,7-Dibromophenanthrene-9,10-dione is a versatile building block for the synthesis of novel organic semiconducting materials.[1] Its utility in Organic Field-Effect Transistor (OFET) applications lies primarily in its role as a monomer for the creation of π-conjugated polymers. The electron-deficient nature of the phenanthrene-9,10-dione core, combined with the reactive bromine sites, allows for the synthesis of polymers with tailored electronic properties.[1][2]
This document provides detailed protocols for the synthesis of a representative organic semiconductor derived from this compound and the subsequent fabrication and characterization of OFET devices.
Data Presentation
While this compound itself is not typically used as the active semiconductor layer, polymers derived from it have been synthesized and characterized. One such example is the alternating copolymer of this compound and 9,9-dioctylfluorene. Although detailed OFET performance data for this specific polymer is not extensively reported in the literature, the electrochemical properties indicate its potential as an n-type semiconductor. For the purpose of these application notes, a representative dataset for a phenanthrene-based n-type polymer is presented below to illustrate typical performance parameters.[3][4]
| Parameter | Value |
| Device Architecture | Top-Contact, Bottom-Gate |
| Active Material | Phenanthrene-based N-heteroacene |
| Substrate | Si/SiO₂ |
| Carrier Mobility (µ) | up to 4.27 x 10⁻³ cm²/Vs |
| On/Off Current Ratio (I_on/I_off) | > 10⁴ |
| Threshold Voltage (V_th) | Not Reported |
Note: This data is for a phenanthrene-conjugated N-heteroacene and serves as a representative example of the performance that might be expected from materials derived from this compound.[3][4]
Experimental Protocols
Synthesis of Poly[(9,10-phenanthrenequinone-2,7-diyl)-alt-(9,9-dioctylfluorene-2,7-diyl)]
This protocol describes the synthesis of an alternating copolymer via a Suzuki cross-coupling reaction.[2]
Materials:
-
This compound
-
9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried Schlenk flask, combine this compound (1.0 mmol), 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.0 mmol), and potassium carbonate (4.0 mmol).
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed mixture of toluene and deionized water (e.g., 4:1 v/v).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring for 24-48 hours under the inert atmosphere.
-
Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) to follow the increase in molecular weight.
-
Upon completion, cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.
-
Collect the polymer by filtration and wash it with methanol and then water to remove any remaining catalyst and salts.
-
Purify the polymer further by Soxhlet extraction with a suitable solvent (e.g., acetone, hexane) to remove oligomers and catalyst residues. The final polymer is then extracted with a good solvent like chloroform or chlorobenzene.
-
Dry the purified polymer under vacuum.
Fabrication of a Top-Contact, Bottom-Gate OFET
This protocol outlines a general procedure for the fabrication of an OFET device using the synthesized polymer.
Materials:
-
Synthesized phenanthrenequinone-fluorene copolymer
-
Highly doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm)
-
Organic solvent for the polymer (e.g., chloroform, chlorobenzene)
-
Gold (Au) for source and drain electrodes
-
Shadow mask
Procedure:
-
Substrate Cleaning:
-
Clean the Si/SiO₂ substrates by sonicating in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with an oxygen plasma or a UV-ozone cleaner to remove any organic residues and to render the surface hydrophilic.
-
(Optional) For improved performance, the SiO₂ surface can be treated with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS) to create a hydrophobic surface, which can improve the morphology of the deposited polymer film.
-
-
Semiconductor Deposition:
-
Dissolve the synthesized polymer in a suitable organic solvent at a concentration of, for example, 5-10 mg/mL.
-
Deposit a thin film of the polymer onto the cleaned Si/SiO₂ substrate using spin-coating. The spin speed and time should be optimized to achieve the desired film thickness (typically 30-100 nm).
-
Anneal the polymer film at an elevated temperature (e.g., 100-150 °C) under an inert atmosphere to remove residual solvent and improve the film morphology.
-
-
Electrode Deposition:
-
Deposit the gold source and drain electrodes (typically 40-50 nm thick) onto the polymer film through a shadow mask using thermal evaporation. The channel length (L) and width (W) are defined by the dimensions of the shadow mask.
-
OFET Characterization
Procedure:
-
Place the fabricated OFET device on the probe station of a semiconductor parameter analyzer.
-
Connect the probes to the source, drain, and gate electrodes.
-
Measure the output characteristics by sweeping the drain-source voltage (V_ds) at different constant gate-source voltages (V_gs).
-
Measure the transfer characteristics by sweeping the gate-source voltage (V_gs) at a constant, high drain-source voltage (V_ds) in the saturation regime.
-
From the transfer characteristics in the saturation regime, the field-effect mobility (µ) and the on/off current ratio can be extracted.
Visualizations
Caption: Workflow for OFET development using this compound.
Caption: Schematic of a top-contact, bottom-gate OFET device architecture.
References
- 1. Synthesis of electron-accepting polymers containing phenanthra-9,10-quinone units - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of electron-accepting polymers containing phenanthra-9,10-quinone units - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, Structures and Air-stable N-type Organic Field-effect Transistor (OFET) Properties of Functionalized-phenanthrene Conjugated Asymmetric N-heteroacenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,7-Dibromophenanthrene-9,10-dione
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of 2,7-dibromophenanthrene-9,10-dione via palladium-catalyzed cross-coupling reactions. This versatile building block is a key intermediate in the synthesis of novel organic electronic materials and complex molecular architectures for potential pharmaceutical applications.[1] The bromine moieties at the 2 and 7 positions are amenable to a variety of C-C and C-N bond-forming reactions, allowing for the synthesis of a diverse range of derivatives.
Introduction
This compound is a valuable scaffold in organic synthesis. The electron-deficient nature of the phenanthrene-9,10-dione core, combined with the potential for extended conjugation through its peripheral modification, makes its derivatives promising candidates for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).[1] Furthermore, the phenanthrene nucleus is a common motif in biologically active compounds, and the ability to introduce diverse functional groups via cross-coupling reactions opens avenues for the development of new therapeutic agents.[2]
This guide focuses on three major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. While specific literature on this compound as a substrate is emerging, the provided protocols are based on well-established methodologies for similar dibromoaromatic compounds and the closely related 2,7-diiodophenanthrene-9,10-dione.[3]
Key Synthetic Routes
The primary routes for the derivatization of this compound are depicted below. These reactions allow for the introduction of aryl, alkynyl, and amino functionalities, respectively.
Suzuki-Miyaura Coupling: Synthesis of 2,7-Diaryl Derivatives
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between aryl halides and organoboron compounds.[4] This reaction is particularly useful for synthesizing π-conjugated systems.
Application Note
The synthesis of 2,7-di(thiophen-2-yl)phenanthrene-9,10-dione serves as a representative example. The introduction of electron-rich thiophene units can modulate the electronic properties of the phenanthrene-9,10-dione core, making it a potential candidate for p-type organic semiconductor materials.[3] The following protocol is adapted from established procedures for the double Suzuki coupling of dihaloarenes.[3]
Experimental Protocol
Objective: To synthesize 2,7-di(thiophen-2-yl)phenanthrene-9,10-dione.
Reaction Scheme:
Materials:
-
This compound (1.0 mmol, 366.01 mg)
-
Thiophene-2-boronic acid (2.5 mmol, 320.0 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)
-
Potassium carbonate (K₂CO₃) (4.0 mmol, 552.8 mg)
-
Toluene (20 mL, degassed)
-
Ethanol (10 mL, degassed)
-
Deionized water (5 mL, degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, thiophene-2-boronic acid, and potassium carbonate.
-
Add tetrakis(triphenylphosphine)palladium(0).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed solvent mixture of toluene, ethanol, and deionized water.
-
Heat the reaction mixture to 90 °C and stir vigorously under an inert atmosphere for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄ |
| Ligand | Triphenylphosphine (integral to catalyst) |
| Base | K₂CO₃ |
| Solvent | Toluene/Ethanol/H₂O (4:2:1) |
| Temperature | 90 °C |
| Reaction Time | 24 h |
| Typical Yield | 70-90% (based on similar substrates) |
Sonogashira Coupling: Synthesis of 2,7-Dialkynyl Derivatives
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes, providing a direct route to arylalkynes.[5][6] This reaction is invaluable for the synthesis of conjugated polymers and molecular wires.
Application Note
The introduction of acetylenic moieties at the 2 and 7 positions of phenanthrene-9,10-dione can significantly extend the π-conjugation of the system. The resulting dialkynyl derivatives are key precursors for more complex structures through further click chemistry or coupling reactions. The following protocol is a general method for the double Sonogashira coupling.[7][8]
Experimental Protocol
Objective: To synthesize 2,7-bis(phenylethynyl)phenanthrene-9,10-dione.
Reaction Scheme:
Materials:
-
This compound (1.0 mmol, 366.01 mg)
-
Phenylacetylene (2.5 mmol, 255.3 mg, 0.275 mL)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 21 mg)
-
Copper(I) iodide (CuI) (0.06 mmol, 11.4 mg)
-
Triethylamine (Et₃N) (10 mL, degassed)
-
Tetrahydrofuran (THF) (20 mL, anhydrous and degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous and degassed THF and triethylamine.
-
Add phenylacetylene via syringe.
-
Heat the reaction mixture to 65 °C and stir under an inert atmosphere for 12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane, wash with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₂Cl₂ / CuI |
| Ligand | Triphenylphosphine (integral to catalyst) |
| Base | Triethylamine (Et₃N) |
| Solvent | THF |
| Temperature | 65 °C |
| Reaction Time | 12 h |
| Typical Yield | 65-85% (based on similar substrates) |
Buchwald-Hartwig Amination: Synthesis of 2,7-Diamino Derivatives
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[9][10] This reaction has broad applications in medicinal chemistry and materials science.[11]
Application Note
The introduction of amino groups, such as morpholine, at the 2 and 7 positions can significantly alter the solubility and electronic properties of the phenanthrene-9,10-dione core. These derivatives can be of interest in the development of novel dyes, probes, and pharmaceutical intermediates. The following is a general protocol for the Buchwald-Hartwig amination.[12]
Experimental Protocol
Objective: To synthesize 2,7-dimorpholinophenanthrene-9,10-dione.
Reaction Scheme:
Materials:
-
This compound (1.0 mmol, 366.01 mg)
-
Morpholine (2.5 mmol, 217.8 mg, 0.22 mL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 mmol, 38.1 mg)
-
Sodium tert-butoxide (NaOtBu) (3.0 mmol, 288.3 mg)
-
Toluene (20 mL, anhydrous and degassed)
Procedure:
-
In a glovebox, add this compound, sodium tert-butoxide, and XPhos to an oven-dried Schlenk tube.
-
Add tris(dibenzylideneacetone)dipalladium(0).
-
Add anhydrous, degassed toluene, followed by morpholine.
-
Seal the Schlenk tube and bring it out of the glovebox.
-
Heat the reaction mixture to 110 °C and stir for 18 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition |
| Catalyst | Pd₂(dba)₃ |
| Ligand | XPhos |
| Base | Sodium tert-butoxide (NaOtBu) |
| Solvent | Toluene |
| Temperature | 110 °C |
| Reaction Time | 18 h |
| Typical Yield | 60-80% (based on similar substrates) |
Summary of Reaction Conditions
The following table summarizes the typical conditions for the palladium-catalyzed cross-coupling reactions of this compound. It should be noted that these conditions may require optimization for specific substrates.
| Reaction | Catalyst System | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 |
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a wide array of functionalized derivatives. The protocols outlined in this document for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions offer robust starting points for researchers in materials science and drug discovery. The ability to readily introduce aryl, alkynyl, and amino functionalities allows for the fine-tuning of the electronic, optical, and biological properties of the phenanthrene-9,10-dione scaffold, paving the way for the development of novel high-performance materials and potential therapeutic agents.
References
- 1. ossila.com [ossila.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. depts.washington.edu [depts.washington.edu]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
protocol for the synthesis of 2,7-dibromophenanthrene-9,10-dione from phenanthrenequinone
Introduction
2,7-dibromophenanthrene-9,10-dione is a valuable intermediate in the synthesis of semiconducting small molecules, oligomers, and polymers with applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).[1] Its preparation involves the direct electrophilic bromination of the commercially available phenanthrenequinone. This document provides detailed protocols for the synthesis of this compound from phenanthrenequinone, tailored for researchers, scientists, and drug development professionals.
Reaction Scheme
The synthesis of this compound is achieved through the direct bromination of phenanthrenequinone. The reaction typically proceeds via electrophilic aromatic substitution, where bromine is introduced at the 2 and 7 positions of the phenanthrenequinone core. Common brominating agents include N-bromosuccinimide (NBS) in the presence of a strong acid like concentrated sulfuric acid, or a combination of bromine, hydrogen bromide, and sulfuric acid.[2][3][4]
Data Presentation
The following table summarizes the quantitative data from two different protocols for the synthesis of this compound.
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | Phenanthrenequinone | Phenanthrene-9,10-diketone |
| Brominating Agent | N-Bromosuccinimide (NBS) | Bromine (Br₂) |
| Solvent/Acid | Concentrated Sulfuric Acid | HBr and H₂SO₄ |
| Reactant Quantities | Phenanthrenequinone (10 g), NBS (18 g), H₂SO₄ (100 mL) | Phenanthrene-9,10-diketone (3 g), HBr (60 mL), H₂SO₄ (20 mL) |
| Reaction Temperature | Room Temperature | 80 °C |
| Reaction Time | 2 hours | 24 hours |
| Work-up Procedure | Quenching with water, precipitation in ice water, filtration. | Precipitation and filtration. |
| Purification | Refluxing with ethyl acetate and vacuum drying. | Not specified. |
| Product Appearance | Yellow solid | Not specified. |
| Yield | 73% | >90% |
Experimental Protocols
This protocol is adapted from a common procedure utilizing NBS as the brominating agent in concentrated sulfuric acid.[2][3]
Materials:
-
Phenanthrenequinone (10 g)
-
N-bromosuccinimide (NBS) (18 g)
-
Concentrated Sulfuric Acid (100 mL)
-
Deionized Water
-
Ice
-
Ethyl Acetate (100 mL)
-
Dry reaction vessel
-
Magnetic stirrer
-
Filtration apparatus
-
Reflux apparatus
-
Vacuum oven
Procedure:
-
Under a nitrogen atmosphere, add 10 g of phenanthrenequinone and 100 mL of concentrated sulfuric acid to a dry reaction vessel.
-
Stir the mixture at room temperature until the phenanthrenequinone is fully dissolved.
-
Slowly add 18 g of N-bromosuccinimide to the reaction mixture.
-
Continue stirring the reaction mixture at room temperature for 2 hours.
-
After 2 hours, quench the reaction by the slow addition of 50 mL of water.
-
Pour the reaction mixture into 600 mL of ice water to precipitate the product.
-
Collect the precipitated solid by filtration and wash thoroughly with hot water.
-
The crude product is then purified by refluxing with 100 mL of ethyl acetate.
-
After extraction, the product is collected and dried under vacuum to yield 2,7-dibromo-9,10-phenanthrenequinone as a yellow solid.[2]
This protocol provides an alternative method using elemental bromine in a mixture of hydrobromic and sulfuric acids.[2]
Materials:
-
Phenanthrene-9,10-diketone (3 g)
-
Hydrobromic Acid (HBr, 60 mL)
-
Sulfuric Acid (H₂SO₄, 20 mL)
-
Bromine (Br₂, small amount)
-
Reaction vessel with heating capabilities
-
Filtration apparatus
Procedure:
-
Dissolve 3 grams of phenanthrene-9,10-diketone in a mixture of 60 mL of HBr and 20 mL of H₂SO₄ in a suitable reaction vessel.
-
Heat the mixture to 80 °C.
-
Slowly add a small amount of Br₂ to the heated solution.
-
Allow the reaction to proceed for 24 hours at 80 °C.
-
After 24 hours, allow the mixture to cool, leading to the precipitation of the product.
-
Collect the precipitated dibromophenanthrene-9,10-diketone by filtration.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the chemical transformation for the synthesis of this compound.
Caption: Experimental workflows for the synthesis of this compound.
References
Application Notes and Protocols for the Derivatization of 2,7-Dibromophenanthrene-9,10-dione in the Development of Functional Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 2,7-dibromophenanthrene-9,10-dione, a versatile building block for the synthesis of novel organic functional materials. This document details synthetic methodologies, key experimental protocols, and the performance of the resulting materials in various applications, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and organic photovoltaics.
Introduction
This compound is a key intermediate in the synthesis of a wide range of functional organic materials.[1][2] Its molecular structure offers two primary sites for chemical modification: the bromine atoms at the 2 and 7 positions and the 1,2-diketone moiety. The bromine atoms are amenable to various carbon-carbon bond-forming reactions, such as palladium-catalyzed cross-coupling reactions, which allow for the extension of the π-conjugated system.[2][3] The diketone functionality can undergo condensation reactions with diamines to form quinoxaline derivatives, which are themselves valuable components in functional materials.[2] These modifications significantly influence the electronic and optical properties of the resulting molecules, making them suitable for a variety of optoelectronic applications.[1][2]
Key Derivatization Strategies
The derivatization of this compound primarily follows two main synthetic routes:
-
Cross-Coupling Reactions at the 2,7-Positions: The bromo-functional groups are ideal for Suzuki-Miyaura cross-coupling reactions, enabling the introduction of various aryl or heteroaryl substituents. This strategy is crucial for tuning the electronic properties, such as the HOMO/LUMO energy levels, and extending the π-conjugation of the core structure.
-
Condensation Reactions at the 9,10-Dione: The 1,2-diketone can react with aromatic diamines to form dibenzo[f,h]quinoxaline derivatives. This reaction extends the aromatic system and introduces nitrogen atoms, which can alter the material's charge transport characteristics and photophysical properties.
dot
Caption: Key derivatization strategies for this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material from phenanthrenequinone.[4]
Materials:
-
Phenanthrenequinone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
N-Bromosuccinimide (NBS)
-
Ethyl Acetate
-
Deionized Water
-
Ice
Procedure:
-
In a dry reaction vessel under a nitrogen atmosphere, add phenanthrenequinone (10 g) to concentrated sulfuric acid (100 mL).
-
Slowly add N-bromosuccinimide (18 g) to the mixture.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water (50 mL).
-
Pour the mixture into ice water (600 mL) to precipitate the product.
-
Collect the solid product by filtration and wash thoroughly with hot water.
-
Purify the crude product by refluxing with ethyl acetate (100 mL) and then drying under vacuum to yield 2,7-dibromo-9,10-phenanthrenequinone as a yellow solid.[4]
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the double Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired arylboronic acid (2.2-2.5 equiv.), and the base (3.0-4.0 equiv.).
-
Add the palladium catalyst (1-5 mol%).
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of Dibenzo[f,h]quinoxaline Derivatives
This protocol outlines the condensation reaction of this compound with an aromatic diamine.
Materials:
-
This compound
-
Aromatic diamine (e.g., 1,2-phenylenediamine)
-
Solvent (e.g., Ethanol or Acetic Acid)
Procedure:
-
Dissolve this compound (1.0 equiv.) in the chosen solvent in a round-bottom flask.
-
Add the aromatic diamine (1.0-1.1 equiv.) to the solution.
-
Reflux the reaction mixture for 4-8 hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Collect the precipitate by filtration and wash with a cold solvent (e.g., ethanol).
-
The product can be further purified by recrystallization or sublimation.
Applications and Performance Data
Derivatives of this compound have shown significant promise in various optoelectronic applications.
Organic Light-Emitting Diodes (OLEDs)
Phenanthrene-based materials are attractive for OLEDs due to their high thermal stability and tunable electronic properties. For instance, an OLED device utilizing a dibenzo[a,c]phenazine core, synthesized from a phenanthrene-9,10-dione derivative, achieved a maximum external quantum efficiency (EQE) of 39.1% and a power efficiency of 112.0 lm/W.[2] Another example of a pure organic phosphorescent OLED based on this compound as an emitter showed an EQE of 0.11%.[2]
| Derivative Class | Application | Key Performance Metric | Value |
| Dibenzo[a,c]phenazine Core | OLED Emitter | Max. External Quantum Efficiency (EQE) | 39.1%[2] |
| Dibenzo[a,c]phenazine Core | OLED Emitter | Max. Power Efficiency | 112.0 lm/W[2] |
| This compound | Phosphorescent OLED Emitter | External Quantum Efficiency (EQE) | 0.11%[2] |
Organic Field-Effect Transistors (OFETs)
The charge transport characteristics of phenanthrene derivatives can be tuned by introducing different functional groups at the 2 and 7 positions.[1] This allows for the development of p-type, n-type, or ambipolar semiconductors for OFETs. While specific performance data for a wide range of this compound-derived OFETs is still emerging, the general approach of extending the π-conjugation through cross-coupling reactions has proven effective for this class of materials.[1]
| Derivative Class | OFET Type | Mobility (cm²/Vs) | On/Off Ratio |
| Heterocycle-flanked Alkoxyphenanthrenes | Tunable (p-type, n-type, ambipolar) | Data not readily available | Data not readily available |
dot
Caption: General experimental workflow from material synthesis to device testing.
Conclusion
This compound is a highly valuable and versatile platform for the development of advanced functional materials. The strategic derivatization through cross-coupling and condensation reactions allows for precise tuning of the optoelectronic properties of the resulting materials. The protocols and data presented here provide a solid foundation for researchers to explore the synthesis and application of this promising class of compounds in next-generation electronic devices.
References
Application Notes and Protocols: The Role of 2,7-Dibromophenanthrene-9,10-dione in Organic Photovoltaics
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
2,7-Dibromophenanthrene-9,10-dione is a versatile aromatic compound that serves as a valuable building block in the synthesis of novel organic semiconducting materials. Its unique structure, featuring reactive bromine atoms at the 2 and 7 positions and a diketone moiety, allows for the construction of extended π-conjugated systems. These characteristics make it a promising precursor for the development of non-fullerene acceptors (NFAs) and electron-transporting materials for organic photovoltaic (OPV) devices. The ability to readily modify its structure through common cross-coupling reactions and condensations offers a pathway to fine-tune the optical and electronic properties of the resulting materials, which is crucial for optimizing the performance of organic solar cells.
Role in Organic Photovoltaics
In the realm of organic photovoltaics, this compound is primarily utilized as a key intermediate for the synthesis of electron-accepting polymers. The phenanthrene-9,10-dione core is inherently electron-deficient, a desirable characteristic for acceptor materials in OPVs. The bromine functionalities provide reactive sites for polymerization reactions, such as Suzuki or Stille coupling, enabling the formation of copolymers with various electron-donating units.
A prime example of a material derived from this building block is the alternating copolymer poly[(9,10-phenanthrenequinone-2,7-diyl)-alt-(9,9-di-n-hexylfluorene-2,7-diyl)] (PPQF) . In this polymer, the electron-accepting phenanthrenequinone unit is combined with the electron-donating fluorene unit. This donor-acceptor architecture within the polymer backbone can lead to beneficial properties for OPV applications, including:
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Broadened Absorption Spectra: The intramolecular charge transfer between the donor and acceptor units can result in absorption of a wider range of the solar spectrum, potentially leading to higher short-circuit current densities (Jsc).
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Tunable Energy Levels: The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be engineered by selecting appropriate donor co-monomers. This allows for better energy level alignment with donor materials in the active layer of an OPV, which is critical for efficient charge separation and minimizing energy loss, thereby maximizing the open-circuit voltage (Voc).
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Improved Electron Mobility: The rigid and planar structure of the phenanthrenequinone unit can facilitate intermolecular π-π stacking, which is advantageous for charge transport.
While the synthesis and electrochemical properties of polymers like PPQF have been reported, demonstrating their potential as electron-accepting materials, detailed reports on their performance in organic solar cells are not yet prevalent in the reviewed literature. Further research is required to fully evaluate their power conversion efficiency (PCE), fill factor (FF), and overall device stability.
Data Presentation
The following table summarizes the reported properties of the polymer PPQF, synthesized from this compound. This data is essential for assessing its potential application in organic photovoltaics.
| Property | Value | Significance in OPVs |
| Molecular Weight (Mn) | 15,000 g/mol | Influences the solubility, film-forming properties, and morphology of the active layer. |
| Polydispersity Index (PDI) | 2.5 | A measure of the distribution of molecular weights in the polymer sample. A lower PDI is generally desirable for more ordered packing and consistent device performance. |
| UV-Vis Absorption (λmax) | 382 nm (in CHCl3) | Indicates the wavelength of maximum light absorption. Broader absorption into the visible and near-infrared regions is desirable for higher photocurrent generation. |
| Electrochemical Band Gap | 2.4 eV | The energy difference between the HOMO and LUMO levels, which determines the optical absorption onset. A lower bandgap is generally preferred to harvest more solar photons. |
| LUMO Energy Level | -3.5 eV | The energy level of the lowest unoccupied molecular orbital. For an acceptor material, the LUMO level should be appropriately aligned with the LUMO of the donor material to ensure efficient electron transfer. |
| HOMO Energy Level | -5.9 eV | The energy level of the highest occupied molecular orbital. The difference between the donor's HOMO and the acceptor's LUMO influences the open-circuit voltage of the solar cell. |
Note: Photovoltaic performance data (PCE, Voc, Jsc, FF) for devices incorporating PPQF is not available in the reviewed literature.
Experimental Protocols
Synthesis of poly[(9,10-phenanthrenequinone-2,7-diyl)-alt-(9,9-di-n-hexylfluorene-2,7-diyl)] (PPQF)
This protocol is based on the Suzuki coupling polymerization method.
Materials:
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This compound
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9,9-Di-n-hexylfluorene-2,7-bis(boronic acid pinacol ester)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
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Toluene (anhydrous)
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2 M aqueous sodium carbonate (Na2CO3) solution
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Methanol
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Acetone
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Hexane
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Chloroform
Procedure:
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In a nitrogen-filled glovebox, add this compound (1.0 mmol), 9,9-di-n-hexylfluorene-2,7-bis(boronic acid pinacol ester) (1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
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Add anhydrous toluene (20 mL) to the flask via syringe.
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Add 2 M aqueous sodium carbonate solution (10 mL) to the reaction mixture.
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Seal the flask and take it out of the glovebox.
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Heat the reaction mixture to 90 °C and stir vigorously under a nitrogen atmosphere for 72 hours.
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After cooling to room temperature, pour the reaction mixture into a rapidly stirring solution of methanol (200 mL).
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Collect the precipitated polymer by filtration.
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Purify the polymer by Soxhlet extraction sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues.
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Extract the final polymer with chloroform.
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Precipitate the polymer from the chloroform solution by adding it to methanol.
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Collect the purified polymer by filtration and dry it under vacuum at 40 °C overnight.
General Protocol for OPV Device Fabrication and Characterization
This is a general protocol for fabricating a conventional bulk heterojunction organic solar cell, which can be adapted for testing new materials like PPQF as the acceptor.
Materials and Equipment:
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Indium tin oxide (ITO)-coated glass substrates
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Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
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Donor polymer (e.g., P3HT or a low bandgap polymer)
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Acceptor material (e.g., PPQF)
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Chlorobenzene or other suitable organic solvent
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Calcium (Ca) or Lithium Fluoride (LiF)
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Aluminum (Al)
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Substrate cleaning solutions (detergent, deionized water, acetone, isopropanol)
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Ultrasonic bath
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Spin coater
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Thermal evaporator
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Solar simulator (AM 1.5G)
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Source measure unit (SMU)
Procedure:
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Substrate Cleaning:
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Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
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Dry the substrates with a stream of nitrogen gas and then treat them with UV-ozone for 15 minutes to improve the wettability and work function of the ITO.
-
-
Hole Transport Layer (HTL) Deposition:
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Spin-coat a filtered PEDOT:PSS solution onto the cleaned ITO substrates at 4000 rpm for 60 seconds.
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Anneal the substrates at 150 °C for 15 minutes in a nitrogen atmosphere.
-
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Active Layer Deposition:
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Prepare a blend solution of the donor polymer and the acceptor material (e.g., P3HT:PPQF) in a suitable solvent like chlorobenzene. The weight ratio of donor to acceptor and the total concentration need to be optimized.
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Transfer the substrates into a nitrogen-filled glovebox.
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Spin-coat the active layer blend solution onto the PEDOT:PSS layer. The spin speed and time should be optimized to achieve the desired film thickness (typically 80-200 nm).
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Anneal the active layer at an optimized temperature and time to improve the morphology and crystallinity.
-
-
Cathode Deposition:
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Transfer the substrates with the active layer into a thermal evaporator with a base pressure of less than 1 x 10^-6 Torr.
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Deposit a thin layer of Ca (~20 nm) or LiF (~1 nm) as the electron transport layer/cathode buffer layer.
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Deposit a thicker layer of Al (~100 nm) as the top electrode. The deposition rate should be controlled to avoid damaging the underlying organic layers.
-
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Device Characterization:
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Measure the current density-voltage (J-V) characteristics of the fabricated devices under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator and a source measure unit.
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From the J-V curve, determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
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Mandatory Visualization
Caption: Synthesis of the PPQF polymer via Suzuki coupling.
Troubleshooting & Optimization
Technical Support Center: Purification of 2,7-Dibromophenanthrene-9,10-dione
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,7-Dibromophenanthrene-9,10-dione.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low Purity After Initial Synthesis and Work-up
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Question: My initial product after synthesis and aqueous work-up shows significant impurities by TLC and NMR. What are the likely impurities and how can I remove them?
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Answer: Common impurities in the synthesis of this compound include unreacted phenanthrene-9,10-dione, mono-brominated phenanthrene-9,10-diones, and other isomers of dibromophenanthrene-9,10-dione. The purification strategy will depend on the nature of these impurities.
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Unreacted Starting Material and Mono-brominated Species: These are generally more polar than the desired product. A carefully performed column chromatography is often effective for their removal.
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Isomeric Dibromo- aompounds: Separation of isomers can be challenging. Recrystallization is often the most effective method. If isomers persist, a combination of column chromatography followed by recrystallization may be necessary.
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Issue 2: Difficulty with Recrystallization
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Question: I am having trouble obtaining pure crystals of this compound. The product either "oils out" or the purity does not improve significantly. What can I do?
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Answer: Successful recrystallization depends heavily on the choice of solvent and the cooling rate.
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Solvent Choice: Dimethyl sulfoxide (DMSO) is a reported solvent for the recrystallization of this compound. If direct crystallization from DMSO is problematic, consider a solvent/anti-solvent system. For example, dissolve the compound in a minimum amount of hot DMSO and slowly add a miscible anti-solvent (a solvent in which the compound is insoluble) like water or a lower alcohol until turbidity is observed, then allow to cool slowly.
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Cooling Rate: Rapid cooling can lead to the precipitation of impurities along with the product or the formation of an oil. Allow the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath.
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Seeding: If crystals do not form, adding a small seed crystal of pure this compound can initiate crystallization.
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Oiling Out: This occurs when the melting point of the solute is lower than the boiling point of the solvent, or if the solution is supersaturated. Try using a larger volume of solvent or a solvent with a lower boiling point if solubility permits.
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Issue 3: Poor Separation During Column Chromatography
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Question: I am unable to achieve good separation of my product from impurities using column chromatography. The fractions are all mixed. What should I change?
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Answer: Poor separation in column chromatography can be due to several factors:
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Solvent System: The polarity of the eluent is critical. For polycyclic aromatic ketones, a good starting point is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like dichloromethane or ethyl acetate. It is crucial to first determine the optimal solvent system using thin-layer chromatography (TLC). The desired product should have an Rf value of approximately 0.2-0.3 for good separation.
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Column Packing: An improperly packed column with air bubbles or cracks will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry.
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Sample Loading: The sample should be dissolved in a minimal amount of the eluent or a more volatile solvent and loaded onto the column in a narrow band. Overloading the column with too much sample will also result in poor separation.
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Elution Technique: A gradient elution, where the polarity of the solvent system is gradually increased, can be more effective for separating compounds with close Rf values than an isocratic elution (using a single solvent mixture).
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Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying crude this compound?
A1: The most effective method depends on the nature and quantity of the impurities.
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Recrystallization: This is often the most efficient method for removing small amounts of impurities, especially isomers, and for obtaining highly crystalline material.
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Column Chromatography: This is best suited for separating the desired product from significant quantities of impurities with different polarities, such as unreacted starting material or mono-brominated byproducts. For optimal purity, a combination of column chromatography followed by recrystallization is recommended.
Q2: What are the recommended solvents for the purification of this compound?
A2:
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Recrystallization: Dimethyl sulfoxide (DMSO) has been reported for the recrystallization of this compound.
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Column Chromatography: A solvent system of hexane/dichloromethane or hexane/ethyl acetate is a good starting point. The optimal ratio should be determined by TLC analysis.
Q3: How can I assess the purity of my final product?
A3: The purity of this compound should be assessed using a combination of techniques:
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Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for determining the purity and confirming the structure of the compound. A purity of >97% has been reported based on 1H NMR analysis in CDCl3.[1] The aromatic protons are expected to appear in the downfield region, typically between 7.5 and 8.5 ppm for similar dihalogenated phenanthrenequinones.[2]
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High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for quantifying purity and detecting trace impurities. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is a common starting point for the analysis of phenanthrene derivatives.
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Melting Point: A sharp melting point range is indicative of high purity.
Q4: What are the expected 1H NMR signals for this compound?
Data Presentation
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | >98% | Simple, cost-effective, good for removing isomeric impurities. | Can have lower yields, may not remove impurities with similar solubility. |
| Column Chromatography | 95-98% | Effective for separating compounds with different polarities. | More time-consuming and requires larger volumes of solvent. |
Experimental Protocols
Protocol 1: Recrystallization from Dimethyl Sulfoxide (DMSO)
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of DMSO and heat the mixture with stirring on a hot plate until the solid completely dissolves. Avoid prolonged heating at high temperatures to prevent decomposition.
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Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold diethyl ether or water to remove residual DMSO.
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Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography
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Slurry Preparation: In a beaker, mix silica gel with the chosen non-polar solvent (e.g., hexane) to form a slurry.
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Column Packing: Secure a chromatography column in a vertical position. Pour the silica gel slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and to remove any air bubbles. Add a thin layer of sand on top of the silica gel.
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Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Carefully add the sample solution to the top of the column.
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Elution: Begin eluting the column with the non-polar solvent. Gradually increase the polarity of the eluent by adding the more polar solvent (e.g., a gradient of 0% to 20% ethyl acetate in hexane).
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Fraction Collection: Collect the eluate in fractions.
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Analysis: Monitor the fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Recrystallization workflow for this compound.
References
optimizing reaction conditions for 2,7-dibromophenanthrene-9,10-dione synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,7-dibromophenanthrene-9,10-dione. Below you will find troubleshooting guides and frequently asked questions to enhance your experimental success and yield.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, a key intermediate for various applications including the development of novel organic materials.[1]
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Insufficient reaction time. 4. Degradation of reagents. | 1. Stoichiometry: Ensure the correct molar ratio of phenanthrene-9,10-dione to the brominating agent (e.g., N-bromosuccinimide or bromine). 2. Temperature Control: Maintain the recommended reaction temperature. Some protocols specify room temperature[2][3][4], while others require elevated temperatures (e.g., 80°C)[2]. 3. Reaction Time: Allow the reaction to proceed for the specified duration, which can range from 2 hours to 24 hours[2][4][5]. Monitor reaction progress using Thin Layer Chromatography (TLC). 4. Reagent Quality: Use high-purity starting materials and fresh brominating agents. |
| Formation of Multiple Products (Isomers) | 1. Over-bromination leading to tri- or tetra-brominated species. 2. Non-selective bromination at other positions on the phenanthrenequinone core. | 1. Controlled Addition of Brominating Agent: Add the brominating agent portion-wise to the reaction mixture to maintain better control over the stoichiometry. 2. Solvent and Catalyst: The choice of acid (e.g., concentrated sulfuric acid) plays a crucial role in directing the substitution to the 2 and 7 positions. Ensure the use of the specified acid and solvent system. |
| Product is Difficult to Purify | 1. Presence of unreacted starting material. 2. Formation of closely related isomers. 3. Residual acid from the reaction. | 1. Reaction Monitoring: Ensure the reaction goes to completion by TLC to minimize unreacted starting material. 2. Purification Method: Recrystallization is a common purification method. Solvents such as dimethyl sulfoxide[5] or ethyl acetate[2][4] have been used. Column chromatography may be necessary for separating isomers. 3. Washing: Thoroughly wash the crude product with water to remove any residual acid before further purification.[2][4] |
| Reaction Does Not Start | 1. Inactive brominating agent. 2. Insufficient activation by the acidic medium. | 1. Reagent Check: Verify the quality of the brominating agent. 2. Acid Concentration: Use concentrated sulfuric acid as specified in the protocols to ensure an appropriate reaction medium for electrophilic aromatic substitution. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common starting material is phenanthrene-9,10-dione (also known as phenanthrenequinone).[2][3][4][5]
Q2: What are the typical brominating agents used in this synthesis?
A2: The most frequently cited brominating agents are N-bromosuccinimide (NBS)[2][3][4][5] and elemental bromine (Br₂)[2].
Q3: What is the role of concentrated sulfuric acid in this reaction?
A3: Concentrated sulfuric acid serves as both a solvent and a catalyst. It protonates the phenanthrene-9,10-dione, activating the aromatic rings for electrophilic substitution by the brominating agent.
Q4: What are the typical yields for this synthesis?
A4: Reported yields for the synthesis of this compound vary, with values ranging from 50% to over 90% depending on the specific protocol used.[2][5]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). This allows you to check for the consumption of the starting material and the formation of the product.
Q6: What are the key safety precautions to take during this synthesis?
A6: This synthesis involves the use of corrosive and hazardous materials. It is crucial to:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Handle concentrated sulfuric acid, bromine, and N-bromosuccinimide with extreme care.
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Quench the reaction mixture by slowly adding it to ice water to control the exothermic reaction.[2][4][5]
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound based on literature procedures.
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
This protocol is adapted from several sources and provides a general procedure for the synthesis.[2][4][5]
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Reaction Setup: In a dry reaction vessel, add phenanthrene-9,10-dione (1 equivalent) to concentrated sulfuric acid under a nitrogen atmosphere.
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Addition of NBS: To the stirred solution, add N-bromosuccinimide (2.1 equivalents) portion-wise.
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Reaction: Stir the mixture at room temperature for a period ranging from 2 to 12 hours.[2][3][4] The reaction progress should be monitored by TLC.
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Work-up: Upon completion, slowly and carefully pour the reaction mixture into a beaker containing ice water to precipitate the crude product.[2][4][5]
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Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.[2][4]
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Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate[2][4] or dimethyl sulfoxide[5] to yield this compound as a yellow or orange solid.[2][5]
Protocol 2: Bromination using Bromine (Br₂) and Hydrobromic Acid (HBr)
This protocol offers an alternative method using elemental bromine.[2]
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Reaction Setup: Dissolve phenanthrene-9,10-dione (1 equivalent) in a mixture of hydrobromic acid and concentrated sulfuric acid in a reaction vessel.
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Heating: Heat the mixture to 80°C.
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Addition of Bromine: Slowly add a small amount of elemental bromine (Br₂) to the heated mixture.
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Reaction: Allow the reaction to proceed for 24 hours at 80°C.
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Isolation: After the reaction is complete, the product precipitates. Collect the solid by filtration.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Brominating Agent | Starting Material | Solvent/Acid | Temperature | Time | Yield | Reference |
| N-Bromosuccinimide | Phenanthrene-9,10-dione | Conc. H₂SO₄ | Room Temp. | 2 h | 73% | [2] |
| N-Bromosuccinimide | Phenanthrene-9,10-dione | Conc. H₂SO₄ | 0°C to RT | 2 h | 50% | [5] |
| N-Bromosuccinimide | Phenanthrene-9,10-dione | Conc. H₂SO₄ | Room Temp. | 12 h | 90% | [3] |
| Bromine (Br₂) | Phenanthrene-9,10-dione | HBr, H₂SO₄, H₂O | 80°C | 24 h | >90% | [2] |
Visualizations
Caption: General synthesis workflow.
Caption: Troubleshooting low yield issues.
References
Technical Support Center: Synthesis of 2,7-dibromophenanthrene-9,10-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,7-dibromophenanthrene-9,10-dione.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, focusing on potential side reactions and purification challenges.
Question: My reaction yield is significantly lower than reported in the literature. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors. A primary cause can be incomplete bromination of the starting material, phenanthrene-9,10-dione. This can be influenced by the quality of reagents, reaction time, and temperature.
Troubleshooting Steps:
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Reagent Quality: Ensure that the N-bromosuccinimide (NBS) or bromine used is of high purity and has been stored correctly to prevent degradation. The concentrated sulfuric acid should be anhydrous, as water can interfere with the reaction.
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Reaction Conditions: The reaction time and temperature are critical. For the NBS/H₂SO₄ method, stirring for at least 2 hours at room temperature is recommended.[1][2] For the Br₂/HBr/H₂SO₄ method, a higher temperature (around 80°C) and a longer reaction time (24 hours) are suggested to drive the reaction to completion.[1]
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Monitoring the Reaction: Use thin-layer chromatography (TLC) to monitor the progress of the reaction. The disappearance of the starting material spot (phenanthrene-9,10-dione) and the appearance of the product spot will indicate the reaction's endpoint.
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Work-up Procedure: During the work-up, ensure that the product is fully precipitated by pouring the reaction mixture into a sufficiently large volume of ice water.[1][2] Incomplete precipitation will lead to loss of product.
Question: I have obtained a product, but I suspect it is a mixture of isomers. How can I confirm this and what are the likely isomeric byproducts?
Answer:
The formation of isomeric byproducts is a common challenge in electrophilic aromatic substitution reactions. In the bromination of phenanthrene-9,10-dione, the carbonyl groups at positions 9 and 10 are electron-withdrawing and act as meta-directors. This directs the incoming electrophile (bromine) primarily to the 2 and 7 positions. However, other isomers, such as 3,6-dibromophenanthrene-9,10-dione, can potentially form as minor byproducts.
Identification of Isomers:
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Spectroscopic Analysis:
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NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between isomers. The symmetry of the desired 2,7-dibromo isomer will result in a simpler spectrum compared to less symmetrical isomers.
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IR Spectroscopy: While less definitive for isomer identification, IR spectroscopy can confirm the presence of the characteristic carbonyl peaks of the dione functional group.
-
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Chromatographic Analysis:
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TLC: A single spot on a TLC plate under various solvent systems is a good indicator of purity. The presence of multiple spots suggests a mixture of isomers.
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HPLC: High-performance liquid chromatography can provide quantitative information about the isomeric purity of the product.
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Question: My product appears to be contaminated with over-brominated species. How can I avoid this and purify my product?
Answer:
Over-bromination, leading to the formation of tri- or even tetra-brominated phenanthrene-9,10-dione, can occur if the reaction conditions are too harsh or if an excess of the brominating agent is used.
Minimizing Over-bromination:
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Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use the recommended molar equivalents of NBS or bromine as specified in the protocols.
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Reaction Time: Avoid unnecessarily long reaction times, as this can increase the likelihood of further bromination. Monitor the reaction by TLC to stop it once the desired product is the major component.
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Temperature: Maintain the recommended reaction temperature. Higher temperatures can lead to increased rates of over-bromination.
Purification Strategies:
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Recrystallization: Recrystallization is an effective method for purifying the crude product. Solvents such as ethyl acetate or dimethyl sulfoxide have been reported to be effective.[1] The difference in solubility between the desired 2,7-dibromo isomer and more highly brominated, often less soluble, byproducts can be exploited.
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Column Chromatography: If recrystallization is insufficient, column chromatography using silica gel can be employed to separate the desired product from isomers and over-brominated impurities. A gradient elution system with solvents of increasing polarity is often effective.
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to take during the synthesis of this compound?
A1: This synthesis involves the use of hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Concentrated sulfuric acid and bromine are highly corrosive and toxic. N-bromosuccinimide is an irritant. Handle these chemicals with extreme care and have appropriate quench solutions (e.g., sodium thiosulfate for bromine) readily available.
Q2: What is the role of concentrated sulfuric acid in this reaction?
A2: Concentrated sulfuric acid serves two main purposes in this synthesis. Firstly, it acts as a solvent for the phenanthrene-9,10-dione. Secondly, and more importantly, it acts as a catalyst by protonating the brominating agent (NBS or Br₂), which generates a more potent electrophile (Br⁺), thereby facilitating the electrophilic aromatic substitution reaction.
Q3: Can I use a different brominating agent instead of NBS or bromine?
A3: While NBS and elemental bromine are the most commonly reported brominating agents for this synthesis, other reagents might be explored. However, the choice of brominating agent and reaction conditions will significantly impact the regioselectivity and yield. Any deviation from established protocols would require careful optimization.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used to confirm the identity and purity of your this compound:
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Melting Point: Compare the melting point of your product with the literature value. A sharp melting point close to the reported value is an indication of high purity.
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NMR Spectroscopy (¹H and ¹³C): This will provide detailed structural information and is the most definitive method for confirming the correct isomer has been synthesized.
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Mass Spectrometry: This will confirm the molecular weight of the product.
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Infrared (IR) Spectroscopy: This will confirm the presence of the key functional groups, particularly the carbonyl groups of the dione.
Quantitative Data Summary
The following table summarizes key quantitative data from reported synthetic protocols for this compound.
| Parameter | Method 1: NBS/H₂SO₄[1][2] | Method 2: Br₂/HBr/H₂SO₄[1] |
| Starting Material | Phenanthrene-9,10-dione | Phenanthrene-9,10-dione |
| Brominating Agent | N-Bromosuccinimide (NBS) | Bromine (Br₂) |
| Solvent/Catalyst | Concentrated Sulfuric Acid | HBr / Concentrated H₂SO₄ |
| Temperature | Room Temperature | 80 °C |
| Reaction Time | 2 hours | 24 hours |
| Reported Yield | 73% | >90% |
| Purification | Recrystallization (Ethyl Acetate) | Precipitation and Filtration |
Experimental Protocols
Method 1: Synthesis using N-Bromosuccinimide (NBS) in Concentrated Sulfuric Acid[1][2]
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Reaction Setup: In a dry reaction vessel protected by a nitrogen atmosphere, add phenanthrene-9,10-dione (10 g) to concentrated sulfuric acid (100 mL).
-
Addition of NBS: To the stirred solution, add N-bromosuccinimide (18 g).
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Reaction: Continue stirring the reaction mixture at room temperature for 2 hours.
-
Quenching: Slowly and carefully add water (50 mL) to quench the reaction, then pour the entire mixture into ice water (600 mL).
-
Isolation: Collect the precipitated solid by filtration and wash it thoroughly with hot water.
-
Purification: The crude product can be purified by refluxing with ethyl acetate (100 mL) followed by vacuum drying to yield this compound as a yellow solid.
Method 2: Synthesis using Bromine in HBr and H₂SO₄[1]
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Reaction Setup: Dissolve phenanthrene-9,10-dione (3 g) in a mixture of 60 mL of hydrobromic acid (HBr) and 20 mL of concentrated sulfuric acid (H₂SO₄).
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Heating: Heat the mixture to 80°C.
-
Addition of Bromine: Slowly add a small amount of bromine (Br₂) to the heated solution.
-
Reaction: Allow the reaction to proceed for 24 hours at 80°C.
-
Isolation: After the reaction is complete, the product precipitates out of the solution. Collect the solid by filtration to obtain dibromophenanthrene-9,10-dione.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Logic for Product Impurity Analysis
Caption: Logical workflow for the analysis and purification of the crude product.
References
Technical Support Center: Synthesis of 2,7-dibromophenanthrene-9,10-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,7-dibromophenanthrene-9,10-dione.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials and reagents for the synthesis of this compound?
The most common starting material is phenanthrene-9,10-dione. The bromination is typically achieved using N-bromosuccinimide (NBS) or elemental bromine (Br₂) as the brominating agent, with concentrated sulfuric acid (H₂SO₄) often used as a solvent and catalyst.[1][2]
Q2: I am getting a low yield of the desired product. What are the potential causes and solutions?
Low yields can stem from several factors:
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Incomplete Reaction: The reaction time may be insufficient. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending it.
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Suboptimal Temperature: Temperature plays a crucial role in electrophilic aromatic substitution. For the bromination of phenanthrene-9,10-dione, reactions are often carried out at room temperature or slightly elevated temperatures (e.g., 80°C with Br₂/HBr/H₂SO₄).[1] Deviations from the optimal temperature can lead to decreased yield.
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Purity of Reagents: The purity of phenanthrene-9,10-dione and the brominating agent is critical. Impurities in the starting material can lead to side reactions, consuming reagents and lowering the yield of the desired product. Ensure the starting materials are of high purity.
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Moisture: The presence of water can interfere with the reaction, especially when using NBS. It is advisable to use dry glassware and reagents.
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Product Loss During Workup and Purification: The product can be lost during extraction and purification steps. Ensure efficient extraction and choose an appropriate purification method (e.g., recrystallization from a suitable solvent like dimethyl sulfoxide or ethyl acetate) to minimize loss.[1][2]
Q3: My product is a mixture of isomers, not the pure 2,7-dibromo derivative. How can I improve the regioselectivity?
The formation of a mixture of isomers is a common challenge in the bromination of polycyclic aromatic hydrocarbons. The substitution pattern is governed by the directing effects of the carbonyl groups and the overall electronic properties of the phenanthrenequinone core.
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Controlling Temperature: Lowering the reaction temperature can enhance the selectivity for the thermodynamically more stable para-substituted product.[3] For instance, in some electrophilic aromatic brominations, conducting the reaction at temperatures as low as -30°C has been shown to improve para-selectivity.[3]
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Choice of Brominating Agent: The choice of brominating agent and reaction conditions can influence regioselectivity. The NBS/H₂SO₄ system is commonly reported for the synthesis of the 2,7-isomer.[1][2]
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Solvent Effects: The solvent can influence the regioselectivity of the reaction. While concentrated sulfuric acid is commonly used, exploring other solvent systems could potentially alter the isomer distribution.
Q4: I am observing the formation of over-brominated products (tri- or tetra-brominated). How can I prevent this?
Over-bromination occurs when the reaction is too vigorous or the stoichiometry of the brominating agent is too high.
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Stoichiometry: Carefully control the molar ratio of the brominating agent to the phenanthrene-9,10-dione. A slight excess of the brominating agent is often used to ensure complete conversion of the starting material, but a large excess should be avoided.
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Reaction Time and Temperature: Monitor the reaction closely and stop it once the desired product is formed (as indicated by TLC). Lowering the reaction temperature can also help to control the reactivity and prevent further bromination.
Q5: What is the best way to purify the crude this compound?
Purification of the crude product is essential to remove unreacted starting materials, isomeric impurities, and other byproducts.
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Recrystallization: This is a common and effective method for purifying solid organic compounds. Solvents such as dimethyl sulfoxide (DMSO) and ethyl acetate have been reported for the recrystallization of this compound.[1][2]
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Column Chromatography: For separating mixtures of isomers that are difficult to separate by recrystallization, column chromatography using silica gel is a powerful technique. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the desired 2,7-dibromo isomer from other brominated products.[4]
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Washing: After precipitation of the crude product by pouring the reaction mixture into ice water, thorough washing with hot water is recommended to remove residual acid and other water-soluble impurities.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or No Product Formation | Inactive brominating agent. | Use a fresh batch of NBS or purify the existing one. |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC and adjust the reaction time and/or temperature accordingly. | |
| Poor quality of starting material. | Ensure the phenanthrene-9,10-dione is pure. | |
| Formation of a Mixture of Isomers | Suboptimal reaction temperature. | Lower the reaction temperature to favor the formation of the para-isomer.[3] |
| Incorrect choice of solvent or brominating agent. | Use the recommended NBS/H₂SO₄ system. | |
| Formation of Over-brominated Products | Excess of brominating agent. | Use a controlled stoichiometry of the brominating agent. |
| Reaction time is too long. | Monitor the reaction by TLC and quench it once the desired product is formed. | |
| Difficulties in Product Isolation | Product is soluble in the quenching solution. | Ensure complete precipitation by using a large volume of ice water. |
| Inefficient extraction. | Use an appropriate organic solvent for extraction and perform multiple extractions. | |
| Product is Impure After Purification | Ineffective recrystallization solvent. | Screen for a more suitable recrystallization solvent or solvent mixture. |
| Co-elution of isomers during column chromatography. | Optimize the eluent system for better separation. |
Experimental Protocols
Synthesis of this compound using NBS in Sulfuric Acid[1][2]
Materials:
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Phenanthrene-9,10-dione
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N-Bromosuccinimide (NBS)
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Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
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Distilled Water
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Ethyl Acetate or Dimethyl Sulfoxide (for recrystallization)
Procedure:
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In a dry three-necked flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add phenanthrene-9,10-dione (1 equivalent).
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Carefully add concentrated sulfuric acid to dissolve the starting material.
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Cool the mixture to 0°C using an ice bath.
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Slowly add N-bromosuccinimide (2.1 equivalents) portion-wise, maintaining the temperature at 0°C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, slowly pour the reaction mixture into a beaker containing a large volume of ice water with vigorous stirring.
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Collect the precipitated solid by vacuum filtration.
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Wash the solid thoroughly with hot water to remove any residual acid.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate or dimethyl sulfoxide) to obtain this compound as a solid.
Table 1: Comparison of Synthetic Protocols for this compound
| Starting Material | Brominating Agent | Solvent/Catalyst | Temperature | Reaction Time | Reported Yield | Reference |
| Phenanthrene-9,10-dione | N-Bromosuccinimide (NBS) | Concentrated H₂SO₄ | Room Temperature | 2 hours | 73% | [1] |
| Phenanthrene-9,10-dione | N-Bromosuccinimide (NBS) | Concentrated H₂SO₄ | 0°C to Room Temperature | 2 hours | 50% | [2] |
| Phenanthrene-9,10-dione | Bromine (Br₂) | H₂SO₄ / HBr | 80°C | 24 hours | >90% | [1] |
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
References
troubleshooting solubility issues of 2,7-dibromophenanthrene-9,10-dione in reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,7-dibromophenanthrene-9,10-dione. The focus is on addressing solubility issues encountered during chemical reactions.
Troubleshooting Guide & FAQs
This section is designed to help you overcome common challenges with the solubility of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a largely nonpolar, planar molecule. Consequently, it exhibits poor solubility in polar solvents like water and lower alcohols (methanol, ethanol) at room temperature. Its solubility is significantly better in non-polar aromatic and chlorinated solvents, particularly at elevated temperatures. Due to strong intermolecular π-π stacking and dipole-dipole interactions in its crystalline form, significant thermal energy is often required to break these interactions and facilitate dissolution.
Q2: I am observing that this compound is not dissolving in my reaction solvent. What are the likely causes?
A2: Several factors could be contributing to this issue:
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Inappropriate Solvent Choice: The polarity of your solvent may not be suitable for dissolving the compound.
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Insufficient Temperature: The solubility of this compound is highly temperature-dependent. Room temperature dissolution is often very slow or incomplete.
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Low Agitation: Inadequate mixing can lead to poor solvent-solute interaction, slowing down the dissolution process.
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Particle Size: Larger crystals of the compound will dissolve more slowly than a fine powder due to a lower surface area-to-volume ratio.
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Compound Purity: The presence of insoluble impurities can affect the overall dissolution.
Q3: Are there any recommended solvents for reactions involving this compound?
A3: While quantitative solubility data is limited in published literature, qualitative information and data from analogous compounds suggest the solvents in the table below are good starting points. It is crucial to perform small-scale solubility tests before proceeding with your full-scale reaction.
Data Presentation: Qualitative Solubility of this compound
| Solvent Class | Solvent Examples | Expected Solubility at Room Temperature | Expected Solubility at Elevated Temperature | Notes |
| Aromatic Hydrocarbons | Toluene, Xylene, Mesitylene | Poor to Sparingly Soluble | Soluble to Very Soluble | Often the best choice for cross-coupling reactions. High boiling points allow for necessary reaction temperatures. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform, 1,2-Dichlorobenzene | Sparingly Soluble | Soluble | Good for reactions at moderate temperatures. DCM may be too low-boiling for some applications. |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP) | Sparingly Soluble | Soluble | Can be effective, but may be difficult to remove during workup. DMSO has been used for recrystallization, indicating good solubility when hot.[1] |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Poor to Sparingly Soluble | Sparingly to Moderately Soluble | May be suitable for some reactions, but often less effective than aromatic or chlorinated solvents. |
| Esters | Ethyl Acetate | Poorly Soluble | Sparingly Soluble | A synthesis procedure mentions refluxing with ethyl acetate for extraction, suggesting some solubility at its boiling point.[2] |
| Alcohols | Ethanol, Isopropanol | Insoluble to Poorly Soluble | Poorly Soluble | Generally not recommended as primary reaction solvents due to low solubility. |
| Non-polar Alkanes | Hexane, Heptane | Insoluble | Insoluble | Primarily used as anti-solvents for precipitation or washing. |
| Acids | Glacial Acetic Acid | Sparingly Soluble | Soluble | Can be used in specific reactions, such as condensation with diamines. |
Troubleshooting Workflow for Solubility Issues
If you are facing solubility challenges, the following workflow provides a systematic approach to resolving the issue.
Caption: Troubleshooting workflow for addressing solubility issues.
Experimental Protocols
Protocol 1: General Procedure for Solubility Testing
This protocol allows for a quick assessment of suitable solvents for your reaction.
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Preparation: Place approximately 10-20 mg of this compound into a small test tube or vial.
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Solvent Addition (Room Temp): Add a potential solvent (e.g., toluene) dropwise while agitating. Add up to 1 mL of solvent and observe if the solid dissolves. Record your observation.
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Heating: If the solid does not dissolve at room temperature, equip the vial with a reflux condenser or place it in a heating block.
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Observation: Gradually heat the mixture towards the solvent's boiling point. Observe for dissolution.
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Cooling: Once dissolved, allow the solution to cool slowly to room temperature and then in an ice bath. Observe if the compound precipitates, which is a good indicator for selecting a recrystallization solvent.
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Evaluation: The ideal reaction solvent will fully dissolve the compound at the desired reaction temperature.
Protocol 2: Representative Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a starting point for the palladium-catalyzed cross-coupling of this compound with a boronic acid. Due to the compound's low solubility, a high-boiling aromatic solvent is recommended.
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Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (2.2-2.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 3.0-4.0 equiv.).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
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Solvent Addition: Add a degassed solvent, such as toluene or a mixture of toluene/water or dioxane/water, via syringe to achieve a concentration of approximately 0.05-0.1 M with respect to the starting material.
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Heating and Dissolution: Heat the reaction mixture to 90-110 °C with vigorous stirring. The reactants should fully dissolve at this temperature.
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Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
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Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Logical Relationship Diagram: Factors Influencing Reaction Success
The success of a reaction involving a poorly soluble reagent is dependent on a balance of several key factors.
Caption: Interplay of factors affecting reaction outcomes.
References
preventing byproduct formation in bromination of phenanthrenequinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the bromination of phenanthrenequinone.
Troubleshooting Guide
This guide will help you identify and resolve common issues related to byproduct formation during the bromination of phenanthrenequinone.
Issue 1: Low yield of the desired 2,7-dibromo-9,10-phenanthrenequinone and significant amount of unreacted starting material.
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Question: My reaction has a low conversion rate, and I'm recovering a large amount of unreacted phenanthrenequinone. What could be the cause and how can I fix it?
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Answer: Low conversion can be attributed to several factors, including insufficient brominating agent, inadequate reaction time, or poor reagent quality.
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Insufficient Brominating Agent: Ensure you are using the correct stoichiometry. For the synthesis of 2,7-dibromo-9,10-phenanthrenequinone, approximately 2.1 equivalents of the brominating agent (like N-bromosuccinimide) are typically required relative to phenanthrenequinone.
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Reaction Time: The reaction may not have reached completion. While some protocols suggest 2 hours at room temperature, extending the reaction time could increase conversion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).
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Reagent Quality: Ensure the N-bromosuccinimide (NBS) is pure and has not decomposed. Similarly, the concentrated sulfuric acid should be of high purity and concentration.
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Issue 2: Formation of multiple dibromo-isomers instead of pure 2,7-dibromo-9,10-phenanthrenequinone.
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Question: My product is a mixture of dibrominated isomers, not just the 2,7-isomer. How can I improve the regioselectivity of the reaction?
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Answer: The formation of different isomers, such as 3,6-dibromo-phenanthrenequinone, is often influenced by the reaction conditions and the brominating system used.
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Reaction System: Direct electrophilic substitution on the phenanthrenequinone skeleton in concentrated sulfuric acid is known to favor substitution at the 2 and 7 positions.[1] Using N-bromosuccinimide (NBS) in concentrated sulfuric acid is a common method to achieve this selectivity.[1][2][3]
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Alternative Conditions: Using elemental bromine in a solvent like nitrobenzene with a radical initiator (e.g., benzoyl peroxide) can lead to the formation of other isomers like 3,6-dibromo-9,10-phenanthrenequinone.[4] Therefore, carefully selecting the solvent and brominating agent is crucial for controlling regioselectivity.
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Issue 3: Presence of over-brominated byproducts (e.g., tri- or tetra-brominated species).
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Question: I am observing byproducts with higher molecular weights than my desired dibrominated product. How can I prevent over-bromination?
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Answer: Over-bromination occurs when the product reacts further with the brominating agent. To minimize this:
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Control Stoichiometry: Avoid using a large excess of the brominating agent. Precisely measure and use slightly over two equivalents of NBS for the dibromination.
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Control Temperature: Running the reaction at the recommended temperature (e.g., room temperature) is important.[1][3] Higher temperatures can increase the rate of subsequent bromination reactions.
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Slow Addition: Add the brominating agent portion-wise or slowly to the reaction mixture. This helps to maintain a low concentration of the brominating species at any given time, reducing the likelihood of over-bromination of the product.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for the selective synthesis of 2,7-dibromo-9,10-phenanthrenequinone?
A1: The most widely cited method involves the direct bromination of 9,10-phenanthrenequinone using N-bromosuccinimide (NBS) as the brominating agent and concentrated sulfuric acid as the solvent.[1][2][3] This method is favored for its high regioselectivity for the 2 and 7 positions.
Q2: Why is concentrated sulfuric acid used as the solvent in this reaction?
A2: Concentrated sulfuric acid serves a dual purpose. It acts as a solvent for phenanthrenequinone and also as a catalyst. It protonates the carbonyl groups of the quinone, which deactivates the rings containing them towards electrophilic attack and directs the substitution to the other rings, specifically to the electron-rich 2 and 7 positions.
Q3: Can I use elemental bromine (Br₂) instead of N-bromosuccinimide (NBS)?
A3: Yes, elemental bromine can be used. However, controlling the reaction and achieving high regioselectivity can be more challenging. For instance, using bromine in water with sulfuric acid at 80°C has been reported for this synthesis.[3] The choice between Br₂ and NBS often depends on the desired selectivity, reaction conditions, and safety considerations, as NBS is a solid and can be easier to handle than liquid bromine.
Q4: How should the reaction be properly quenched and the product isolated?
A4: The reaction is typically quenched by slowly and carefully pouring the reaction mixture into a large volume of ice water.[1][2][3] This precipitates the crude product. The precipitate is then collected by filtration and washed thoroughly with water to remove any remaining acid.[1][5]
Q5: What are the best practices for purifying the final 2,7-dibromo-9,10-phenanthrenequinone product?
A5: After initial washing, the crude product can be further purified. Common methods include:
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Extraction: Refluxing the crude solid in a solvent like ethyl acetate can help remove impurities.[1][3]
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Recrystallization: Recrystallizing the product from a suitable solvent, such as dimethyl sulfoxide (DMSO), is an effective purification method.[2]
Experimental Protocols
Key Experiment: Synthesis of 2,7-Dibromo-9,10-phenanthrenequinone[1][3]
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Reaction Setup: In a reaction vessel under a nitrogen atmosphere, dissolve 10 g of 9,10-phenanthrenequinone in 100 mL of concentrated sulfuric acid.
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Reagent Addition: To this solution, add 18 g of N-bromosuccinimide (NBS).
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Reaction: Stir the mixture at room temperature for 2 hours.
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Quenching: Slowly add 50 mL of water to quench the reaction, then pour the entire mixture into 600 mL of ice water.
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Isolation: Collect the resulting yellow precipitate by filtration.
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Washing: Wash the solid with hot water.
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Purification: Extract the crude product with 100 mL of refluxing ethyl acetate.
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Drying: Dry the final product under vacuum to obtain 2,7-dibromo-9,10-phenanthrenequinone as a yellow solid.
Data Presentation
Table 1: Comparison of Synthetic Protocols for Dibromophenanthrenequinone.
| Target Product | Starting Material | Brominating Agent | Solvent | Temperature | Time | Yield | Reference |
| 2,7-Dibromo-9,10-phenanthrenequinone | 9,10-Phenanthrenequinone | N-Bromosuccinimide (NBS) | Conc. H₂SO₄ | Room Temp. | 2 h | 73% | [3] |
| 2,7-Dibromo-9,10-phenanthrenequinone | 9,10-Phenanthrenequinone | N-Bromosuccinimide (NBS) | Conc. H₂SO₄ | 0 °C | 2 h | 50% | [2] |
| 3,6-Dibromo-9,10-phenanthrenequinone | 9,10-Phenanthrenequinone | Bromine (Br₂) | Nitrobenzene | Reflux | 2 h | 70% | [4] |
Visualization
The following diagram illustrates the logical workflow for troubleshooting and minimizing byproduct formation in the bromination of phenanthrenequinone.
Caption: Troubleshooting workflow for phenanthrenequinone bromination.
References
Technical Support Center: Scaling Up the Synthesis of 2,7-Dibromophenanthrene-9,10-dione
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2,7-dibromophenanthrene-9,10-dione. This document offers troubleshooting advice, answers to frequently asked questions, a detailed experimental protocol, and a visual representation of the synthesis workflow.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Inactive or insufficient brominating agent (NBS or Br₂).2. Insufficient acid catalyst concentration.3. Reaction temperature is too low.4. Presence of moisture in the reaction. | 1. Use fresh, high-purity N-Bromosuccinimide (NBS) or bromine (Br₂). Ensure the correct stoichiometry is used.2. Use concentrated sulfuric acid or a mixture of hydrobromic and sulfuric acid as described in the protocol.3. Monitor and maintain the reaction temperature within the optimal range.4. Ensure all glassware is thoroughly dried and reagents are anhydrous. |
| Formation of Multiple Products (Isomers) | 1. Reaction temperature is too high, leading to over-bromination or side reactions.2. Poor mixing, resulting in localized high concentrations of the brominating agent. | 1. Carefully control the reaction temperature. Consider a slower, portion-wise addition of the brominating agent to manage the exothermic nature of the reaction.[1]2. Ensure efficient and consistent stirring throughout the reaction, especially in larger vessels. |
| Product is Difficult to Purify | 1. Presence of mono-brominated or poly-brominated impurities.2. Residual starting material (phenanthrene-9,10-dione).3. The product has low solubility in common recrystallization solvents. | 1. Optimize the stoichiometry of the brominating agent to minimize the formation of these impurities.[2]2. Monitor the reaction progress using techniques like TLC or HPLC to ensure complete consumption of the starting material.3. Consider recrystallization from high-boiling point solvents like dimethyl sulfoxide (DMSO) or extraction with a suitable solvent like ethyl acetate.[3][4] |
| Inconsistent Yields on Scale-Up | 1. Poor heat and mass transfer in larger reaction vessels.2. Changes in reaction kinetics at a larger scale. | 1. Ensure efficient stirring and temperature control in the larger reactor.2. Consider a gradual scale-up to identify and address any process-dependent issues.3. Re-optimize reaction parameters at the larger scale.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method involves the direct bromination of phenanthrene-9,10-dione using a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine in the presence of a strong acid like concentrated sulfuric acid.[3][4]
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concerns involve the handling of corrosive and hazardous materials like concentrated sulfuric acid and bromine. Bromine is highly toxic and volatile. The reaction can also be exothermic, so proper temperature control is crucial to prevent runaway reactions, especially at a larger scale.[5]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material and the formation of the product.[2][5]
Q4: What are the key parameters to control for a successful scale-up?
A4: The critical parameters to control are reaction temperature, the rate of addition of the brominating agent, and efficient stirring to ensure homogenous reaction conditions.[1]
Q5: What are the typical yields for this synthesis?
A5: Reported yields for the synthesis of this compound can vary, with some procedures reporting yields of up to 90%, while others are in the range of 50-73%.[3][4]
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials:
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Phenanthrene-9,10-dione
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N-Bromosuccinimide (NBS) or Bromine (Br₂)
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Concentrated Sulfuric Acid (H₂SO₄)
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Deionized Water
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Ice
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Ethyl Acetate (for extraction/recrystallization) or Dimethyl Sulfoxide (for recrystallization)
Equipment:
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Three-necked round-bottom flask
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Mechanical stirrer
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Dropping funnel
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Thermometer
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Heating mantle or oil bath
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Buchner funnel and filter flask
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Beakers
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Standard laboratory glassware
Procedure:
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In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add phenanthrene-9,10-dione (1.0 eq).
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Carefully and slowly add concentrated sulfuric acid to the flask with stirring.
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Cool the mixture to 0 °C using an ice bath.
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Slowly add N-bromosuccinimide (2.1 eq) portion-wise to the reaction mixture, ensuring the temperature remains low.[4] Alternatively, bromine can be used.
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After the addition is complete, allow the reaction to stir for a specified time (e.g., 2 hours) while monitoring the progress by TLC.[4]
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Upon completion, slowly and carefully pour the reaction mixture into a beaker containing ice water to precipitate the crude product.
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Collect the solid product by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.
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The crude product can be purified by recrystallization from a suitable solvent such as dimethyl sulfoxide or by extraction with ethyl acetate.[3][4]
Quantitative Data Summary:
| Parameter | Value (Example 1)[3] | Value (Example 2)[4] |
| Starting Material | 10 g Phenanthrene-9,10-dione | 6.24 g (30 mmol) Phenanthrene-9,10-dione |
| Brominating Agent | 18 g N-Bromosuccinimide | 11.2 g (63 mmol) N-Bromosuccinimide |
| Solvent/Catalyst | 100 mL Concentrated H₂SO₄ | 50 mL Concentrated H₂SO₄ |
| Reaction Time | 2 hours | 2 hours |
| Reaction Temperature | Room Temperature | 0 °C |
| Yield | 73% | 50% |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Technical Support Center: Purity Assessment of 2,7-dibromophenanthrene-9,10-dione
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the analytical techniques used in assessing the purity of 2,7-dibromophenanthrene-9,10-dione. It includes frequently asked questions (FAQs) and detailed troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its purity crucial?
A1: this compound is a halogenated aromatic dione used as an intermediate in the synthesis of semiconducting small molecules, oligomers, and polymers for applications in organic electronics like OFETs, OLEDs, and OPVs.[1] Its chemical formula is C₁₄H₆Br₂O₂ and it has a molecular weight of approximately 366.01 g/mol .[1][2] High purity is critical because impurities can significantly impact the performance, reproducibility, and safety of the final products and downstream experiments.
Q2: What are the likely impurities in a sample of this compound?
A2: Potential impurities often stem from the synthesis process.[3][4] Common synthesis involves the bromination of phenanthrene-9,10-dione.[3] Therefore, impurities could include:
-
Starting Material: Unreacted phenanthrene-9,10-dione.
-
Intermediates: Monobrominated phenanthrene-9,10-dione species.
-
Isomers: Other dibrominated isomers, such as 3,6-dibromophenanthrene-9,10-dione.
-
Byproducts: Products from over-bromination or side reactions.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., sulfuric acid, ethyl acetate, dimethyl sulfoxide).[3][5]
Q3: Which analytical technique is best for the quantitative assessment of purity?
A3: High-Performance Liquid Chromatography with a UV detector (HPLC-UV) is the most powerful and widely used technique for quantitative purity assessment of non-volatile compounds like this compound.[6] It excels at separating the main compound from isomers and other non-volatile impurities, allowing for precise quantification of purity (e.g., >95%).[6]
Q4: How can I confirm the chemical structure of my compound?
A4: A combination of techniques is essential for unambiguous structure confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, confirming the connectivity and substitution pattern of the molecule.[6]
-
Mass Spectrometry (MS): MS determines the mass-to-charge ratio of the molecule, confirming its molecular weight. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio) will be distinctive for a dibrominated compound.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the presence of key functional groups, such as the carbonyl (C=O) groups of the dione and the aromatic C-H and C=C bonds.[6]
Q5: Why is a multi-technique approach recommended for purity assessment?
A5: Relying on a single technique can be misleading. A multi-technique approach provides a comprehensive purity profile:
-
HPLC-UV quantifies non-volatile impurities.
-
NMR identifies the primary structure and can detect structurally similar impurities.
-
GC-MS (Gas Chromatography-Mass Spectrometry) is suitable for identifying volatile or semi-volatile impurities.[6]
-
Elemental Analysis provides a fundamental check of the empirical formula (C, H, Br content), confirming the elemental composition.[6]
This orthogonal approach ensures that different types of impurities are detected, leading to a more accurate and reliable assessment of the compound's overall purity.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 84405-44-7 | [1][2][5] |
| Molecular Formula | C₁₄H₆Br₂O₂ | [1][2] |
| Molecular Weight | 366.01 g/mol | [1][2] |
| Appearance | Light yellow to orange powder/crystal | [5] |
| Melting Point | 331 °C (lit.) | [5][7] |
| Boiling Point | 503.8 ± 43.0 °C (Predicted) | [5] |
| IUPAC Name | This compound | [2] |
Table 2: Comparison of Key Analytical Techniques
| Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC-UV | Differential partitioning between stationary and mobile phases. | Quantitative purity, detection of non-volatile impurities and isomers. | High sensitivity, excellent resolution for isomers, robust quantification. | Requires a suitable chromophore; method development can be time-consuming.[6] |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Unambiguous structural confirmation, identification of structurally related impurities. | Provides detailed structural information, can quantify impurities with internal standards. | Lower sensitivity than HPLC, complex mixtures can be difficult to interpret.[6] |
| Mass Spectrometry | Ionization and separation of ions based on mass-to-charge ratio. | Molecular weight confirmation, elemental composition from isotopic patterns. | High sensitivity and specificity for mass, provides fragmentation data for structure. | May not separate isomers, quantification can be challenging without standards. |
| FT-IR Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups (e.g., C=O, C-Br). | Fast, non-destructive, provides a molecular "fingerprint". | Not suitable for quantification, provides limited structural information.[6] |
| Elemental Analysis | Combustion of the sample to determine elemental composition (%C, %H, %Br). | Confirmation of the empirical formula. | Provides fundamental confirmation of elemental ratios. | Does not detect impurities with the same empirical formula (isomers). |
Experimental Protocols & Troubleshooting
High-Performance Liquid Chromatography (HPLC-UV)
Detailed Protocol:
-
Instrument: High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[6]
-
Mobile Phase: Acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM)) to a concentration of ~1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm, or determine λₘₐₓ via UV-Vis scan).
-
Gradient Elution (Example):
Time (min) % Acetonitrile % Water 0 50 50 20 95 5 25 95 5 26 50 50 | 30 | 50 | 50 |
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing/Fronting) | Column overload; secondary interactions with column packing; inappropriate mobile phase pH. | Decrease sample concentration; use a mobile phase additive (e.g., 0.1% TFA); ensure sample solvent is compatible with the mobile phase. |
| Unexpected Peaks | Contamination from solvent or glassware; sample degradation; presence of impurities. | Run a blank gradient (injecting only sample solvent); use high-purity solvents; check synthesis route for likely byproducts and isomers. |
| Retention Time Drifts | Column aging; inconsistent mobile phase preparation; temperature fluctuations. | Equilibrate the column thoroughly before analysis; prepare fresh mobile phase daily; use a column oven for temperature control. |
| Low Signal Intensity | Sample concentration too low; incorrect detection wavelength; sample not fully dissolved. | Increase sample concentration; verify the UV absorbance maximum (λₘₐₓ) of the compound; use sonication to aid dissolution. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed Protocol:
-
Techniques: ¹H NMR, ¹³C NMR.
-
Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The compound's solubility should be tested first.
-
Instrumentation: Bruker 400 MHz (or higher) spectrometer.
-
Analysis: Acquire ¹H spectrum, followed by ¹³C. The aromatic region (approx. 7.0-9.0 ppm in ¹H NMR) and the carbonyl region (approx. 170-180 ppm in ¹³C NMR) are of particular interest.[8] Due to the molecule's symmetry, a simplified spectrum is expected.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Broad Signals | Presence of paramagnetic impurities; sample aggregation at high concentration; compound insolubility. | Filter the sample solution through a small plug of silica/celite; decrease sample concentration; try a different deuterated solvent or gently warm the sample. |
| Signals from Impurities | Residual starting materials, isomers, or solvents. | Compare the spectrum to known spectra of potential impurities; use 2D NMR techniques (COSY, HSQC) for complex spectra; check for residual solvent peaks from synthesis. |
| Incorrect Integration | Phasing errors; poor baseline correction; overlapping peaks. | Carefully re-process the spectrum with manual phasing and baseline correction; use deconvolution software for overlapping signals. |
Visualizations
Caption: General workflow for the comprehensive purity assessment of a chemical compound.
Caption: Decision tree for troubleshooting unexpected peaks in an HPLC chromatogram.
References
- 1. ossila.com [ossila.com]
- 2. This compound | C14H6Br2O2 | CID 265843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,7-Dibromo-9,10-phenanthrenedione synthesis - chemicalbook [chemicalbook.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: 2,7-Dibromophenanthrene-9,10-dione
This technical support guide provides essential information on the stability and storage of 2,7-dibromophenanthrene-9,10-dione for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It is recommended to store this compound in a cool, dry place, sealed in a tightly closed container at room temperature.[1][2][3] The storage area should be well-ventilated and protected from environmental extremes.[1] To prevent degradation from moisture and air, consider flushing the container with an inert gas like argon or nitrogen for long-term storage.
Q2: What are the primary physical and chemical properties of this compound?
A2: Key properties are summarized in the table below.
Q3: What are the signs of degradation for this compound?
A3: Visual signs of degradation can include a change in color from its typical light yellow to orange powder/crystal form, or a darkening of the material.[4] Inconsistent experimental results or the appearance of unexpected spots on a Thin Layer Chromatography (TLC) plate can also indicate degradation or the presence of impurities.
Q4: What personal protective equipment (PPE) should be used when handling this compound?
A4: When handling this compound, appropriate personal protective equipment should be worn, including impervious gloves, safety glasses, and protective clothing.[1] If there is a risk of generating dust, a dust respirator should be used.[1]
Q5: What are the main hazards associated with this compound?
A5: This compound is harmful if swallowed, inhaled, or in contact with skin.[1] It causes skin irritation and serious eye irritation.[1] It may also cause respiratory irritation.[1]
Q6: What should I do in case of accidental exposure?
A6: In case of:
-
Skin Contact: Flush the skin with running water and soap.[1] Seek medical attention if irritation occurs.[1]
-
Eye Contact: Immediately wash out the eyes with water.[1] If irritation persists, seek medical attention.[1]
-
Inhalation: Move the individual to fresh air.[1]
-
Ingestion: Immediately give a glass of water.[1] Contact a Poisons Information Centre or a doctor if in doubt.[1]
Q7: What materials are incompatible with this compound?
A7: While specific incompatibility data for this compound is limited, it is prudent to avoid strong oxidizing agents, as is common for similar organic compounds.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound has changed color (e.g., darkened). | Exposure to light, air (oxidation), or moisture. Contamination from incompatible materials. | Store the compound in a dark place, in a tightly sealed container. For long-term storage, consider an inert atmosphere (e.g., argon). Check for potential sources of contamination in the storage area. |
| Difficulty dissolving the compound. | Use of an inappropriate solvent. Insufficient mixing or temperature. | Solubility data for this specific compound is not readily available. However, for similar aromatic compounds, consider solvents like hot benzene, hot toluene, or chlorinated solvents. Gentle heating or sonication may aid dissolution. |
| Inconsistent or unexpected experimental results. | Degradation of the compound leading to reduced purity. The presence of impurities from synthesis or degradation. | Verify the purity of the compound using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. If degradation is suspected, it may be necessary to purify the material or use a fresh batch. |
| Low reaction yield. | The compound may have degraded, leading to a lower concentration of the active reactant. Side reactions due to impurities. | Confirm the purity of the starting material. Ensure that the reaction conditions (e.g., pH, temperature) are not promoting degradation. Avoid strongly acidic or basic conditions unless necessary for the reaction. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 84405-44-7[1][3][5] |
| Molecular Formula | C₁₄H₆Br₂O₂[1][3][5] |
| Molecular Weight | 366.01 g/mol [5] |
| Melting Point | 331°C (lit.)[4] |
| Appearance | Light yellow to yellow to orange powder to crystal[4] |
| Storage Temperature | Room Temperature[2][3] |
Experimental Protocols
Protocol: Purity Assessment by Thin Layer Chromatography (TLC)
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.
Materials:
-
This compound sample
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Solvents for mobile phase (e.g., a mixture of hexane and ethyl acetate)
-
Solvent for sample preparation (e.g., dichloromethane or chloroform)
-
Capillary tubes for spotting
-
UV lamp (254 nm and/or 365 nm)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., 1 mg/mL in dichloromethane).
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A good starting point is a non-polar/polar mixture such as 9:1 or 4:1 hexane:ethyl acetate. The optimal ratio may require some experimentation.
-
TLC Plate Preparation: Using a pencil, lightly draw a starting line about 1 cm from the bottom of the TLC plate.
-
Spotting: Use a capillary tube to spot a small amount of the prepared sample solution onto the starting line. Allow the solvent to evaporate completely.
-
Development: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the starting line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp.
-
Analysis: A pure compound should ideally show a single spot. The presence of multiple spots indicates the presence of impurities or degradation products. The retention factor (Rf) for each spot can be calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.
Mandatory Visualizations
References
Validation & Comparative
A Comparative Guide to 2,7-Dibromophenanthrene-9,10-dione and Other Phenanthrene Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Phenanthrene and its derivatives represent a promising class of compounds in the landscape of modern drug discovery, exhibiting a wide array of biological activities. Among these, 2,7-Dibromophenanthrene-9,10-dione stands out as a synthetic intermediate with potential for the development of novel therapeutic agents. This guide provides a comparative analysis of this compound with other notable phenanthrene derivatives, supported by available experimental data, to inform future research and development efforts.
Chemical Properties and Synthesis
This compound is a halogenated derivative of phenanthrene-9,10-dione. The bromine substituents at the C2 and C7 positions provide reactive sites for further chemical modifications, making it a versatile scaffold for creating a library of derivatives.
Synthesis of this compound
A common synthetic route to this compound involves the direct bromination of phenanthrene-9,10-dione.
Experimental Protocol: Synthesis of this compound [1]
-
Materials: Phenanthrene-9,10-dione, N-Bromosuccinimide (NBS), Concentrated Sulfuric Acid.
-
Procedure:
-
Dissolve phenanthrene-9,10-dione in concentrated sulfuric acid.
-
Slowly add N-Bromosuccinimide (NBS) to the solution at 0°C.
-
Allow the reaction to proceed for 2 hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter and recrystallize the solid from a suitable solvent (e.g., dimethyl sulfoxide) to obtain this compound.
-
Comparative Cytotoxicity of Phenanthrene Derivatives
Table 1: Cytotoxicity (IC50) of Calanquinone A against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) |
| A549 | Lung | < 0.5[2][3] |
| PC-3 | Prostate | < 0.5[2][3] |
| DU145 | Prostate | < 0.5[2][3] |
| HCT-8 | Colon | < 0.5[2][3] |
| MCF-7 | Breast | < 0.5[2][3] |
| KB | Nasopharyngeal | < 0.5[2][3] |
| KB-VIN | Vincristine-resistant Nasopharyngeal | < 0.5[2][3] |
Table 2: Cytotoxicity (IC50) of Denbinobin against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| THP-1 | Monocytic Leukemia | 3 |
| SMMC-7721 | Hepatocellular Carcinoma | 13.60 |
| HepG-2 | Hepatocellular Carcinoma | 12.93 |
| HeLa | Cervical Cancer | 25.09 |
| MCF-7 | Breast Cancer | 12.49 |
Structure-Activity Relationship (SAR) Insights
The biological activity of phenanthrene derivatives is significantly influenced by the nature and position of substituents on the phenanthrene core. Halogenation, in particular, is a common strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. The introduction of halogen atoms can modulate factors such as lipophilicity, metabolic stability, and binding interactions with biological targets.
While specific SAR studies on di-halogenated phenanthrene-9,10-diones are limited, the general principles suggest that the electron-withdrawing nature of bromine at the 2 and 7 positions could influence the electronic properties of the quinone system, potentially impacting its redox cycling capacity and interaction with cellular macromolecules. Further studies are warranted to elucidate the precise impact of 2,7-dibromination on the anticancer activity of the phenanthrenequinone scaffold.
Mechanism of Action: Induction of Apoptosis
Phenanthrenequinones are known to exert their cytotoxic effects primarily through the induction of apoptosis (programmed cell death). A key mechanism involves the generation of reactive oxygen species (ROS) through redox cycling, which leads to cellular oxidative stress. This, in turn, can trigger the intrinsic apoptotic pathway.
Mitochondrial Apoptosis Pathway
The mitochondrial pathway of apoptosis is a critical signaling cascade initiated by cellular stress. Phenanthrenequinones can induce this pathway, leading to the activation of caspases, the executioner enzymes of apoptosis.
Experimental Protocols
To facilitate further research, a detailed protocol for a standard cytotoxicity assay is provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., this compound) in culture medium.
-
Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
-
Conclusion
This compound presents an intriguing starting point for the development of novel anticancer agents. While direct biological data is currently lacking, the well-established cytotoxicity of other phenanthrene derivatives, such as Calanquinone A and Denbinobin, underscores the potential of this chemical class. The presence of bromine atoms at the C2 and C7 positions offers opportunities for synthetic diversification to optimize biological activity. Future research should focus on the synthesis of a library of 2,7-disubstituted phenanthrene-9,10-dione derivatives and their systematic evaluation in a panel of cancer cell lines to establish a clear structure-activity relationship. Elucidating their precise mechanism of action will be crucial for their advancement as potential therapeutic candidates.
References
- 1. 2,7-Dibromo-9,10-phenanthrenedione synthesis - chemicalbook [chemicalbook.com]
- 2. Cytotoxic Calanquinone A from Calanthe arisanensis and Its First Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic calanquinone A from Calanthe arisanensis and its first total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Organic Field-Effect Transistors: Performance of 2,7-Dibromophenanthrene-9,10-dione Derivatives and Alternatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the performance of organic field-effect transistors (OFETs) based on derivatives of 2,7-Dibromophenanthrene-9,10-dione and other commonly used organic semiconductors. This document summarizes key performance metrics, details experimental protocols, and visualizes the fabrication workflow.
While this compound itself is not an active semiconductor material in OFETs, it serves as a crucial building block for the synthesis of larger, π-conjugated molecules that function as the active layer in these devices.[1] The bromo-functional groups at the 2 and 7 positions allow for various cross-coupling reactions to extend the conjugation of the core structure, while the diketone can form quinoxalines through condensation with diamines.[1] This versatility enables the creation of a wide range of organic semiconductors with tunable electronic properties.
Performance Comparison of Organic Semiconductors in OFETs
The performance of an OFET is primarily evaluated by its charge carrier mobility (μ), on/off current ratio (Ion/Ioff), and threshold voltage (Vth). High mobility indicates efficient charge transport, a high on/off ratio signifies better switching capability, and a low threshold voltage implies lower power consumption.
Below is a comparison of the performance of OFETs fabricated using derivatives of phenanthrene-9,10-dione and other well-established p-type and n-type organic semiconductors. It is important to note that while the focus is on derivatives of this compound, much of the available detailed performance data comes from derivatives of the closely related 2,7-diiodophenanthrene-9,10-dione, which are synthesized through analogous chemical routes.[2]
P-Type Organic Semiconductors
P-type semiconductors transport positive charge carriers (holes). Derivatives of phenanthrene have been shown to exhibit competitive p-type performance.
| Organic Semiconductor | Mobility (μ) (cm²/Vs) | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) (V) | Fabrication Method |
| Phenanthrene Derivative (Thiophene-flanked) | 0.85 | 108 | - | Solution-Processed |
| Pentacene | 2.0 | 106 | -20 to -40 | Vacuum-Deposited |
| TIPS-Pentacene | ~0.92 | >105 | Near 0 | Solution-Processed[3] |
N-Type Organic Semiconductors
N-type semiconductors transport negative charge carriers (electrons). The development of high-performance, air-stable n-type organic semiconductors remains a significant area of research. Phenanthrene-based materials have also demonstrated promising n-type characteristics.
| Organic Semiconductor | Mobility (μ) (cm²/Vs) | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) (V) | Fabrication Method |
| Phenanthrene Derivative (Naphthalimide-flanked) | 0.78 | 106 | - | Solution-Processed |
| Phenanthrene-conjugated N-heteroacene | 4.27 x 10-3 | - | - | Solution-Processed[4] |
| PTCDI-C13 | 0.61 | >105 | <20 | Solution-Processed[5] |
Experimental Protocols
The performance of OFETs is highly dependent on the fabrication process. Below are detailed methodologies for the fabrication of bottom-gate, top-contact (BGTC) OFETs, a common device architecture, using both solution-processing and vacuum deposition techniques.
Solution-Processed Bottom-Gate, Top-Contact (BGTC) OFET Fabrication
This method is suitable for soluble organic semiconductors, offering the potential for low-cost, large-area fabrication.
-
Substrate Cleaning: Begin with a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm thick), which will serve as the gate electrode and gate dielectric, respectively. The substrate is sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. The substrate is then dried with a stream of nitrogen.
-
Surface Treatment: To improve the interface between the dielectric and the organic semiconductor, a self-assembled monolayer (SAM) is often applied. For example, the substrate can be immersed in a solution of octadecyltrichlorosilane (OTS) in toluene for 30 minutes, followed by rinsing with toluene and annealing at 120°C for 10 minutes.
-
Organic Semiconductor Deposition: The organic semiconductor is dissolved in an appropriate organic solvent (e.g., chloroform, toluene, or chlorobenzene) to form a solution (typically 5-10 mg/mL). The solution is then deposited onto the treated SiO₂ surface via spin-coating. The spin speed and time are optimized to achieve the desired film thickness (typically 30-60 nm). The film is then annealed at a specific temperature to improve crystallinity.
-
Source and Drain Electrode Deposition: Gold (Au) source and drain electrodes are then deposited on top of the organic semiconductor layer through a shadow mask by thermal evaporation. A typical thickness for the electrodes is 50 nm. The channel length and width are defined by the shadow mask.
Vacuum-Deposited Bottom-Gate, Top-Contact (BGTC) OFET Fabrication
This method is suitable for small molecule organic semiconductors that can be sublimed under high vacuum, often leading to highly ordered films and better device performance.
-
Substrate Preparation: Similar to the solution-processed method, a cleaned and surface-treated n-doped Si/SiO₂ substrate is used.
-
Organic Semiconductor Deposition: The organic semiconductor material is placed in a crucible in a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr). The material is heated until it sublimes, and the vapor deposits onto the substrate, which is held at a specific temperature to control film growth. The deposition rate and final thickness are monitored using a quartz crystal microbalance.
-
Source and Drain Electrode Deposition: Without breaking the vacuum, gold (Au) source and drain electrodes are thermally evaporated onto the organic semiconductor film through a shadow mask to complete the BGTC device structure.
Visualizing the Workflow
The following diagrams illustrate the synthesis of a phenanthrene-based semiconductor from this compound and the general fabrication process for a bottom-gate, top-contact OFET.
Caption: Synthesis of a functionalized phenanthrene semiconductor.
Caption: General workflows for solution-processed and vacuum-deposited BGTC OFETs.
References
- 1. ossila.com [ossila.com]
- 2. benchchem.com [benchchem.com]
- 3. ossila.com [ossila.com]
- 4. Synthesis, Structures and Air-stable N-type Organic Field-effect Transistor (OFET) Properties of Functionalized-phenanthrene Conjugated Asymmetric N-heteroacenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.uos.ac.kr [pure.uos.ac.kr]
A Comparative Guide to the Electrochemical Properties of 2,7-Dibromophenanthrene-9,10-dione and Its Analogues
For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of the electrochemical behavior of 2,7-dibromophenanthrene-9,10-dione in comparison to its parent compound, phenanthrene-9,10-dione, and other substituted analogues. This guide provides a summary of their redox properties, detailed experimental protocols for electrochemical analysis, and visualizations to illustrate key concepts.
The substitution pattern on the phenanthrene-9,10-dione core significantly influences its electronic and, consequently, its electrochemical properties. The introduction of electron-withdrawing groups, such as bromine atoms, is expected to alter the redox potentials of the molecule, making it a more potent electron acceptor. This guide explores these differences through a comparative analysis of this compound and its analogues.
Comparative Electrochemical Data
The following table summarizes the key electrochemical parameters for this compound and its parent compound, phenanthrene-9,10-dione. The data is derived from cyclic voltammetry (CV) experiments, a fundamental technique for probing the redox behavior of chemical species.
| Compound | First Reduction Potential (E¹red) vs. Ag/AgCl | Second Reduction Potential (E²red) vs. Ag/AgCl | Notes |
| Phenanthrene-9,10-dione | -0.7 V to -0.8 V | -1.4 V to -1.5 V | Two reversible one-electron reduction waves are typically observed. |
| This compound | More positive than Phenanthrene-9,10-dione | More positive than Phenanthrene-9,10-dione | The electron-withdrawing bromine atoms facilitate reduction, shifting the potentials to less negative values. Specific experimental values are not readily available in the literature under directly comparable conditions. |
| 3,6-Diferrocenyl-9,10-phenanthrenedione | Fc/Fc⁺ oxidation at -130 to 160 mV | Quinone reductions are also present but the ferrocenyl redox events are prominent. | The ferrocenyl groups introduce their own redox activity.[1] |
Note: The exact redox potential values can vary depending on the experimental conditions, including the solvent, supporting electrolyte, and scan rate. The data presented here is for comparative purposes to illustrate the effect of substitution.
The Impact of Substitution on Redox Potentials
The introduction of two bromine atoms at the 2 and 7 positions of the phenanthrene-9,10-dione framework has a pronounced effect on its electrochemical properties. As bromine is an electron-withdrawing group, it reduces the electron density on the aromatic system. This electronic perturbation stabilizes the radical anion and dianion species formed upon reduction, making the molecule easier to reduce. Consequently, the reduction potentials of this compound are shifted to more positive (less negative) values compared to the unsubstituted phenanthrene-9,10-dione. This enhanced electron-accepting ability makes this compound a promising building block for the synthesis of n-type organic semiconducting materials used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[2]
Experimental Protocols
A detailed methodology for the electrochemical analysis of phenanthrene-9,10-dione and its analogues using cyclic voltammetry is provided below.
Cyclic Voltammetry (CV) Protocol
Objective: To determine the reduction potentials of this compound and its analogues.
Materials:
-
Working Electrode: Glassy Carbon Electrode
-
Reference Electrode: Ag/AgCl (in saturated KCl)
-
Counter Electrode: Platinum wire
-
Electrochemical Cell
-
Potentiostat
-
Analyte solution: 1 mM solution of the phenanthrenequinone derivative in an appropriate solvent (e.g., anhydrous and deoxygenated dichloromethane or acetonitrile).
-
Supporting Electrolyte: 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAClO₄) in the same solvent.
-
Inert gas (Argon or Nitrogen) for deoxygenation.
Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used for the experiment.
-
Dry the electrode completely.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode system in the electrochemical cell.
-
Add the analyte solution containing the supporting electrolyte to the cell.
-
-
Deoxygenation:
-
Purge the solution with a gentle stream of inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Maintain an inert atmosphere over the solution throughout the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the potential range to scan from an initial potential where no reaction occurs to a potential sufficiently negative to observe the reduction peaks, and then back to the initial potential. A typical range for phenanthrenequinones could be from 0 V to -2.0 V.
-
Set the scan rate (e.g., 100 mV/s).
-
Initiate the scan and record the cyclic voltammogram.
-
Perform multiple cycles to ensure the stability of the electrochemical response.
-
-
Data Analysis:
-
Determine the cathodic (reduction) and anodic (oxidation) peak potentials from the voltammogram.
-
Calculate the half-wave potential (E₁/₂) as the average of the cathodic and anodic peak potentials for each reversible redox couple. This provides an estimate of the standard reduction potential.
-
Visualizing the Electrochemical Process
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Workflow for Electrochemical Analysis using Cyclic Voltammetry.
Caption: Structural Comparison of Phenanthrene-9,10-dione and its 2,7-Dibromo Analogue.
Caption: General Two-Step Reduction Pathway for Phenanthrenequinones.
References
A Comparative Analysis of 2,7-Dibromo- vs. 3,6-Dibromophenanthrene-9,10-dione for Researchers and Drug Development Professionals
An in-depth guide to the synthesis, properties, and reactivity of two key brominated phenanthrene-9,10-dione isomers, providing essential data for their application in materials science and medicinal chemistry.
Phenanthrene-9,10-dione and its derivatives are pivotal building blocks in the synthesis of advanced materials and pharmacologically active compounds. The introduction of bromine atoms onto the phenanthrene backbone significantly influences their electronic properties and reactivity, making them versatile precursors for organic electronics and drug discovery. This guide presents a comparative study of two common isomers: 2,7-dibromophenanthrene-9,10-dione and 3,6-dibromophenanthrene-9,10-dione.
Physicochemical Properties
A summary of the key physicochemical properties of the two isomers is presented below. Both compounds share the same molecular formula and weight but differ in the substitution pattern of the bromine atoms, which is expected to influence their physical and chemical characteristics.
| Property | This compound | 3,6-Dibromophenanthrene-9,10-dione |
| CAS Number | 84405-44-7[1][2] | 53348-05-3[3][4] |
| Molecular Formula | C₁₄H₆Br₂O₂[1][2] | C₁₄H₆Br₂O₂[3][4] |
| Molecular Weight | 366.01 g/mol [2] | 366.00 g/mol [5] |
| Appearance | Yellow to Orange Solid[1][6] | Light yellow to brown powder/crystal[7] |
| Melting Point | 331 °C[6] | 289.0 to 293.0 °C[8] |
| Boiling Point | ~503.8 °C (Predicted)[6] | ~501 °C[3][9] |
| Density | ~1.911 g/cm³ (Predicted)[6] | ~1.9 g/cm³[3] |
| Flash Point | ~179.1 °C (Predicted)[6] | ~177.5 °C[3][9] |
Synthesis and Reactivity
The synthesis of both isomers typically starts from the commercially available phenanthrene-9,10-dione. The choice of brominating agent and reaction conditions dictates the regioselectivity of the bromination.
Synthesis of this compound:
A common method involves the electrophilic bromination of phenanthrene-9,10-dione using N-bromosuccinimide (NBS) in concentrated sulfuric acid.[1][6] Another reported method utilizes bromine in a mixture of sulfuric acid and hydrobromic acid at elevated temperatures.[1]
Synthesis of 3,6-Dibromophenanthrene-9,10-dione:
This isomer can be synthesized by the bromination of phenanthrene-9,10-dione using bromine in nitrobenzene with benzoyl peroxide as a radical initiator.[10]
The position of the bromine atoms significantly influences the reactivity of these isomers in subsequent functionalization reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). The bromine atoms in the 2 and 7 positions are electronically distinct from those in the 3 and 6 positions, which can lead to differences in reaction kinetics and yields. Both isomers are valuable intermediates for the synthesis of more complex molecules for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[2][3]
References
- 1. 2,7-Dibromo-9,10-phenanthrenedione synthesis - chemicalbook [chemicalbook.com]
- 2. ossila.com [ossila.com]
- 3. nbinno.com [nbinno.com]
- 4. CAS 53348-05-3: 3,6-Dibromo-9,10-phenanthrenedione [cymitquimica.com]
- 5. 3,6-Dibromophenanthrene-9,10-quinone | C14H6Br2O2 | CID 258450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 3,6-Dibromophenanthrene-9,10-dione | 53348-05-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. 3,6-dibromophenanthrene-9,10-dione | 53348-05-3 [chemnet.com]
- 10. 3,6-Dibromo-phenanthrenequinone synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to Purity Assessment of 2,7-Dibromophenanthrene-9,10-dione: HPLC vs. NMR
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of chemical purity is a cornerstone of reliable scientific research and drug development. For a key synthetic intermediate like 2,7-dibromophenanthrene-9,10-dione, utilized in the synthesis of advanced materials and potential pharmaceutical agents, confirming its purity is of paramount importance.[1] This guide provides a comparative analysis of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity determination of this compound. We present detailed experimental protocols, comparative data, and visual workflows to assist researchers in selecting the most appropriate methodology for their needs.
Principles of Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a premier separation technique. It excels at separating the target compound from its impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). A UV detector is commonly employed for aromatic compounds, where the absorbance of UV light is proportional to the concentration of the compound, allowing for quantification of purity based on peak area percentages.
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly quantitative NMR (qNMR), offers a distinct approach.[2][3][4][5][6] It provides structural confirmation and can determine the absolute purity of a sample by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known concentration.[5] This method is less susceptible to variations in detector response that can affect HPLC results.[4]
Comparative Data Summary
The following table summarizes hypothetical purity assessment data for a batch of this compound using HPLC and ¹H-qNMR.
| Parameter | HPLC-UV | ¹H-qNMR | Alternative Method (LC-MS) |
| Purity (%) | 98.7% (by area normalization) | 98.5% (absolute purity vs. internal standard) | 98.8% (by extracted ion chromatogram) |
| Limit of Detection (LOD) | ~0.01% | ~0.1% | ~0.005% |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.5% | ~0.02% |
| Key Impurities Detected | Isomeric dibromophenanthrene-diones, starting material (phenanthrene-9,10-dione) | Not ideal for impurity identification at low levels | Identification of impurities by mass-to-charge ratio |
| Analysis Time per Sample | ~20-30 minutes | ~10-15 minutes | ~20-30 minutes |
| Strengths | High sensitivity for UV-active impurities, excellent for impurity profiling. | Provides structural confirmation, absolute quantification without a specific reference standard of the analyte.[5] | High sensitivity and specificity for impurity identification. |
| Limitations | Requires a reference standard for impurity identification, assumes equal detector response for all components for area % purity. | Lower sensitivity compared to HPLC, potential for signal overlap.[2] | Requires more complex instrumentation. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol is designed for the purity assessment of this compound and the detection of potential process-related impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
-
This compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a gradient elution to effectively separate compounds with a range of polarities. For example:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
Gradient: 50% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and dichloromethane) to a final concentration of approximately 0.1 mg/mL.
-
Instrument Setup:
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 30 °C.
-
Set the UV detection wavelength to 254 nm, a common wavelength for aromatic compounds.
-
-
Analysis: Inject 10 µL of the sample solution and record the chromatogram.
-
Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity by the area normalization method (Area of main peak / Total area of all peaks) x 100%.
Quantitative Nuclear Magnetic Resonance (¹H-qNMR)
This protocol provides a method for determining the absolute purity of this compound.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in CDCl₃)
-
High-purity internal standard (e.g., maleic acid or 1,4-dinitrobenzene). The internal standard should be stable, not react with the sample, and have signals that do not overlap with the analyte signals.
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the this compound sample into a vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation and accurate integration. A D1 of 30 seconds is often a safe starting point.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing:
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved proton signal from the this compound and a signal from the internal standard.
-
-
Purity Calculation: The purity of the sample can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for HPLC and NMR purity analysis.
Caption: A streamlined workflow for purity assessment via HPLC.
Caption: A logical workflow for absolute purity determination by qNMR.
Conclusion
Both HPLC and NMR spectroscopy are indispensable tools for assessing the purity of this compound. HPLC offers superior sensitivity for detecting and quantifying trace impurities, making it ideal for in-process control and final product release testing where an impurity profile is required. In contrast, qNMR provides a robust method for absolute purity determination without the need for a specific certified reference standard of the analyte, and it simultaneously confirms the compound's structure. For a comprehensive characterization of this compound, a complementary approach utilizing both techniques is highly recommended. This ensures not only the purity of the material but also its structural integrity, providing researchers and drug development professionals with the highest level of confidence in their starting materials.
References
- 1. ossila.com [ossila.com]
- 2. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. emerypharma.com [emerypharma.com]
Performance Showdown: Unlocking the Potential of 2,7-Dibromophenanthrene-9,10-dione Derivatives in OLEDs
A Comparative Guide for Researchers in Materials Science and Drug Development
The quest for highly efficient and stable materials for Organic Light-Emitting Diodes (OLEDs) has led researchers to explore a vast chemical landscape. Among the promising scaffolds, 2,7-dibromophenanthrene-9,10-dione has emerged as a versatile building block for synthesizing advanced emitters and host materials. This guide provides a comprehensive performance comparison of OLEDs utilizing derivatives of this compound, with a focus on dibenzo[a,c]phenazine-based compounds, benchmarked against established alternative materials. Detailed experimental protocols and visual workflows are presented to facilitate further research and development in this area.
Performance Benchmark: this compound Derivatives vs. Alternatives
The electroluminescent properties of OLEDs are critically dependent on the molecular design of the emissive and host materials. While this compound itself exhibits very low phosphorescence, its derivatives, particularly those forming larger conjugated systems like dibenzo[a,c]phenazines, have demonstrated remarkable performance. The introduction of various donor groups at the 2,7-positions allows for fine-tuning of the emission color and efficiency.
Below is a comparative summary of the key performance metrics for OLEDs based on several this compound derivatives and common alternative emitter and host materials.
Table 1: Performance Comparison of OLEDs Employing this compound Derivatives
| Emitter/Host Material | Role | Max. External Quantum Efficiency (EQE) (%) | Max. Power Efficiency (lm/W) | Max. Current Efficiency (cd/A) | Emission Peak (nm) | CIE Coordinates (x, y) |
| Dibenzo[a,c]phenazine Derivatives | ||||||
| DQBC | Emitter | 39.1[1] | 112.0[1] | - | Green | - |
| 2DMAC-BP-F | Emitter | 21.8 | - | - | 585 | - |
| 2PXZ-BP-F | Emitter | 12.4 | - | - | 605 | - |
| 2DTCZ-BP-F | Emitter | 2.1 | - | - | 518 | - |
| Phenanthrene-based Fluorophores | ||||||
| TPA1 | Emitter | 4.36[2] | 1.03[2] | 1.44[2] | 430[2] | (0.156, 0.037)[2] |
| Cz1 | Emitter | - | - | - | 414[2] | (0.161, 0.035)[2] |
| Cz2 | Emitter | - | - | - | 422[2] | (0.161, 0.031)[2] |
| Phenanthroimidazole-based Emitters | ||||||
| Ph-BPA-BPI | Emitter | 4.56[3][4] | 3.66[3][4] | 3.60[3][4] | Deep-Blue | (0.15, 0.08)[3][4] |
| Py-BPA-BPI | Emitter | 5.64[3][4] | 10.5[3][4] | 10.9[3][4] | Sky-Blue | (0.17, 0.29)[3][4] |
| Alternative Host Materials | ||||||
| CBP | Host | ~10.0 (with blue fluorescent dopant)[5] | - | ~3.5 (with blue fluorescent dopant)[5] | - | - |
| TPA-L-BN | Host | >20 (with various phosphorescent emitters)[6] | 53.6 (in WOLED)[6] | 57.1 (in WOLED)[6] | - | - |
Note: "-" indicates data not available in the cited sources. The performance of OLEDs is highly dependent on the specific device architecture and fabrication conditions.
Experimental Protocols
Detailed methodologies are crucial for the synthesis of novel materials and the fabrication and characterization of high-performance OLEDs.
Synthesis of 2,7-Disubstituted Phenanthrenequinone Derivatives (General Procedure)
A common strategy for synthesizing 2,7-disubstituted phenanthrenequinones involves a two-step process: direct substitution on the phenanthrenequinone core, followed by further functionalization.[7]
-
Bromination of Phenanthrene-9,10-dione:
-
Dissolve phenanthrene-9,10-dione in a suitable solvent such as concentrated sulfuric acid.
-
Add a brominating agent, for example, N-bromosuccinimide (NBS), portion-wise at room temperature.[8]
-
Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry to obtain this compound.[8]
-
-
Cross-Coupling Reactions (e.g., Suzuki or Buchwald-Hartwig):
-
Dissolve this compound and the desired arylboronic acid (for Suzuki coupling) or amine (for Buchwald-Hartwig coupling) in an appropriate solvent system (e.g., toluene/water).[9]
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).[9]
-
Heat the mixture to reflux under an inert atmosphere for several hours.
-
After cooling, extract the product with an organic solvent, dry, and purify by column chromatography to yield the 2,7-disubstituted phenanthrene-9,10-dione derivative.
-
Caption: General workflow for the synthesis of 2,7-disubstituted phenanthrene-9,10-dione derivatives.
OLED Fabrication by Vacuum Thermal Evaporation
Multilayer OLEDs are typically fabricated using vacuum thermal evaporation to deposit thin organic layers and metal electrodes with high precision.[10][11]
-
Substrate Cleaning:
-
Sequentially clean patterned Indium Tin Oxide (ITO)-coated glass substrates in ultrasonic baths of deionized water, acetone, and isopropanol.[12]
-
Dry the substrates with a nitrogen gun and treat them with UV-ozone or oxygen plasma to increase the work function of the ITO for efficient hole injection.[12]
-
-
Organic Layer Deposition:
-
Mount the cleaned substrates in a high-vacuum chamber (<10⁻⁶ Torr).
-
Sequentially deposit the organic layers by thermal evaporation from resistively heated crucibles. A typical device architecture is:
-
Hole Injection Layer (HIL), e.g., HATCN (10 nm)
-
Hole Transport Layer (HTL), e.g., NPB (40 nm)
-
Emissive Layer (EML): The synthesized phenanthrenequinone derivative, either as a neat film or doped into a host material (30 nm).
-
Electron Transport Layer (ETL), e.g., TPBi (30 nm)
-
-
-
Cathode Deposition:
-
Deposit a thin Electron Injection Layer (EIL), such as lithium fluoride (LiF) (1 nm).
-
Deposit a thicker layer of a low work-function metal, such as aluminum (Al) (100 nm), to serve as the cathode.
-
-
Encapsulation:
-
Transfer the fabricated device to an inert atmosphere (e.g., a glovebox) and encapsulate it using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.
-
Caption: Step-by-step workflow for the fabrication of a multilayer OLED via vacuum thermal evaporation.
OLED Characterization
The performance of the fabricated OLEDs is evaluated using several key measurements.[5][13][14]
-
Current-Voltage-Luminance (I-V-L) Characteristics:
-
Use a source measure unit (SMU) to apply a voltage across the device and measure the resulting current density.
-
Simultaneously, measure the luminance (in cd/m²) of the emitted light using a calibrated photodiode or a spectroradiometer.
-
-
Electroluminescence (EL) Spectrum and CIE Coordinates:
-
Measure the EL spectrum of the device at a specific voltage or current density using a spectroradiometer.
-
From the spectrum, calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates (x, y) to quantify the emission color.
-
-
Efficiency Calculations:
-
External Quantum Efficiency (EQE): The ratio of the number of photons emitted from the device to the number of injected electrons. It is calculated from the luminance, current density, and EL spectrum.[13][15]
-
Current Efficiency (Luminous Efficacy): The ratio of the luminance to the current density (in cd/A).[13]
-
Power Efficiency: The ratio of the luminous flux (in lumens) to the input electrical power (in watts), expressed in lm/W.[13]
-
Caption: Logical flow for the characterization of OLED performance metrics.
Conclusion
Derivatives of this compound, particularly dibenzo[a,c]phenazine-based structures, have demonstrated significant potential for application in high-performance OLEDs, with some examples achieving external quantum efficiencies exceeding 39%. The versatility of the phenanthrenequinone core allows for extensive synthetic modification, enabling the tuning of emission colors from deep-blue to red and the optimization of charge transport properties. While direct, systematic comparisons of a broad range of 2,7-disubstituted derivatives are still emerging in the literature, the available data strongly suggests that this class of materials warrants further investigation. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to synthesize novel derivatives and fabricate and characterize efficient OLED devices, contributing to the advancement of next-generation display and lighting technologies.
References
- 1. ossila.com [ossila.com]
- 2. Phenanthrene-based deep-blue fluorophores with balanced carrier transport ability for high-performance OLEDs with a CIEy < 0.04 - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 4. High-Performance Blue OLEDs Based on Phenanthroimidazole Emitters via Substitutions at the C6- and C9-Positions for Improving Exciton Utilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iipseries.org [iipseries.org]
- 7. benchchem.com [benchchem.com]
- 8. 2,7-Dibromo-9,10-phenanthrenedione synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. opeetv.store [opeetv.store]
- 12. benchchem.com [benchchem.com]
- 13. ossila.com [ossila.com]
- 14. oldcitypublishing.com [oldcitypublishing.com]
- 15. External quantum efficiency (EQE) measurement for light emitted diodes – Intins Việt Nam [intins.vn]
Unveiling 2,7-Dibromophenanthrene-9,10-dione: A Comparative Guide to Theoretical and Experimental Properties
For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's properties is paramount. This guide provides a detailed comparison of the theoretical and experimentally determined properties of 2,7-dibromophenanthrene-9,10-dione, a key building block in materials science and medicinal chemistry.
This document summarizes key physical, spectroscopic, and structural data, presenting a clear comparison between predicted computational values and verified experimental findings. Detailed experimental protocols for the synthesis and characterization of this compound are also provided to support further research and application.
Physicochemical Properties: A Tale of Two Data Points
A notable discrepancy exists in the reported melting point of this compound, highlighting the importance of experimental verification. While some databases provide a calculated value, experimental data from peer-reviewed literature offers a more reliable figure.
| Property | Theoretical/Computed Value | Experimental Value | Source |
| Molecular Formula | C₁₄H₆Br₂O₂ | C₁₄H₆Br₂O₂ | [1] |
| Molecular Weight | 366.01 g/mol | 366.01 g/mol | [1][2] |
| Melting Point | 274.3 °C | 331 °C | [2][3] |
| HOMO/LUMO | -6.99 eV / -4.44 eV | Not Reported | [2] |
| XLogP3 | 3.9 | Not Reported | [1] |
Spectroscopic Analysis: Fingerprinting the Molecule
Spectroscopic techniques provide a unique "fingerprint" of a molecule. Below is a comparison of predicted and experimental spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Multiplicity | Source |
| ¹H NMR | 7.5 - 8.5 | 8.04 | d | [4][5] |
| 8.24 | dd | [4] | ||
| 8.41 | d | [4] | ||
| ¹³C NMR | ~180 (C=O), 120-140 (Aromatic) | Not Reported | - | [5] |
Infrared (IR) Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Source |
| C=O (stretch) | ~1670-1690 | 1682 | [4] |
| C=C (aromatic) | Not specified | 1582, 1555 | [4] |
| C-Br (stretch) | Not specified | 652 | [4] |
UV-Vis Spectroscopy
| Parameter | Theoretical/Predicted Value | Experimental Value | Solvent | Source |
| λmax | Not Reported | 342 nm, 435 nm | Dichloromethane | [4] |
Crystal Structure: Unveiling the Solid State
The arrangement of molecules in the solid state is crucial for understanding a compound's physical properties. The crystal structure of this compound has been experimentally determined and is available in the Cambridge Crystallographic Data Centre (CCDC).
| Parameter | Experimental Value (CCDC 701642) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.13 Å, b = 7.63 Å, c = 19.16 Å |
| α = 90°, β = 98.6°, γ = 90° |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the bromination of phenanthrene-9,10-dione.[4][6]
Materials:
-
Phenanthrene-9,10-dione
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid
-
Ethyl Acetate
-
Water
Procedure:
-
Phenanthrene-9,10-dione is dissolved in concentrated sulfuric acid in a reaction vessel under a nitrogen atmosphere.
-
N-Bromosuccinimide is added to the mixture, and the reaction is stirred at room temperature for a designated period.
-
The reaction is then quenched by the slow addition of water, followed by pouring the mixture into ice water.
-
The resulting precipitate, crude this compound, is collected by filtration and washed with hot water.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield the final product as a yellow solid.[4][6]
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR): ¹H NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[4] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer.[4] Samples can be prepared as KBr pellets.
UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer using a solution of the compound in a suitable solvent, such as dichloromethane.[4]
Caption: General workflow for spectroscopic characterization.
References
- 1. Synthesis of electron-accepting polymers containing phenanthra-9,10-quinone units - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. Rinkle Juneja - Google Scholar [scholar.google.de]
- 4. Synthesis of electron-accepting polymers containing phenanthra-9,10-quinone units - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 2,7-Dibromo-9,10-phenanthrenedione synthesis - chemicalbook [chemicalbook.com]
Comparative Guide to Charge Transport Properties of 2,7-Dibromophenanthrene-9,10-dione Based Materials
This guide provides a comparative analysis of the charge transport properties of organic semiconductor materials derived from 2,7-dibromophenanthrene-9,10-dione. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the application of these materials in organic electronics.
Introduction
This compound serves as a versatile building block for the synthesis of a variety of organic semiconducting materials, including small molecules and polymers.[1] Its rigid, planar phenanthrenequinone core can be functionalized at the 2 and 7 positions via the bromo-groups, allowing for the extension of the π-conjugated system and the tuning of the material's electronic properties.[1] These characteristics make materials derived from this precursor promising candidates for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
This guide evaluates the charge transport properties of materials based on this compound and its close analog, 2,7-diiodophenanthrene-9,10-dione, and compares them with alternative organic semiconductor materials.
Quantitative Data Summary
The charge transport properties of materials are typically evaluated in an OFET device architecture. The key performance metrics include charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). The following tables summarize the performance of various organic semiconductors.
Table 1: OFET Performance of Phenanthrene-9,10-dione Based Materials
| Material Class | Specific Compound/Polymer | Mobility (cm²/Vs) | On/Off Ratio | Channel Type |
| Phenanthrene-based Oligomers | P-channel material | 2.5 x 10⁻² | - | p-type[2] |
| Functionalized Phenanthrene N-heteroacenes | - | up to 4.27 x 10⁻³ | - | n-type[3] |
| Heterocycles-flanked Alkoxyphenanthrenes | - | up to 0.60 | - | ambipolar (electron)[2] |
| Derivatives of 2,7-diiodophenanthrene-9,10-dione | Phenyl substituted | 0.20 | 10⁵ | p-type[4] |
Table 2: OFET Performance of Alternative Organic Semiconductor Materials
| Material Class | Specific Compound/Polymer | Mobility (cm²/Vs) | On/Off Ratio | Channel Type |
| Thieno[3,2-b]thiophene and Benzothiadiazole Co-polymers | TT-BT with nonyl side chain | 0.1 | 3.5 x 10³ | p-type[5] |
| Polyfluorene Copolymers | Poly(9,9'-dioctylfluorene-co-bis-N,N'-(4-butylphenyl)-bis-N,N'-phenyl-1,4-phenylenediamine) (PFB) | up to 2 x 10⁻³ | - | p-type (hole)[6] |
| Isoindigo-based Copolymers | - | 5.8 | - | -[7] |
| Fused Diketopyrrolopyrrole based Small Molecule | FDPP | ~9.7 x 10⁻³ | - | p-type (hole)[8] |
Table 3: Performance of OLEDs Utilizing Phenanthrene-9,10-dione Derivatives
| Device Type | Emitter Host synthesized from | External Quantum Efficiency (EQE) |
| Phosphorescent OLED | This compound | 0.11%[1][4] |
Experimental Protocols
The evaluation of charge transport properties relies on standardized experimental procedures for the fabrication and characterization of OFET devices.
Fabrication of Organic Field-Effect Transistors (OFETs)
A common device architecture is the bottom-gate, top-contact (BGTC) configuration. The general fabrication process is as follows:
-
Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is typically used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrates are cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.
-
Dielectric Surface Treatment: To improve the interface quality between the dielectric and the organic semiconductor, the SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS).
-
Organic Semiconductor Deposition: The active material is dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene) and deposited onto the substrate. Spin-coating is a common technique for polymer thin films, while vacuum evaporation is often used for small molecules. The film thickness is a critical parameter and is typically in the range of 30-100 nm.
-
Annealing: The deposited film is often annealed at an elevated temperature to improve its morphology and crystallinity, which can significantly enhance charge transport.
-
Source and Drain Electrode Deposition: Gold (Au) is a common material for the source and drain electrodes due to its high work function, which facilitates hole injection into many p-type organic semiconductors. The electrodes are deposited through a shadow mask by thermal evaporation, defining the channel length (L) and width (W) of the transistor.
Characterization of OFETs
The electrical characteristics of the fabricated OFETs are measured using a semiconductor parameter analyzer in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation of the organic material.
-
Transfer Characteristics: The drain current (ID) is measured as a function of the gate voltage (VG) at a constant source-drain voltage (VD). From the transfer curve in the saturation regime, the field-effect mobility (μ) and the threshold voltage (Vth) can be extracted using the following equation:
ID = (μ * Ci * W) / (2 * L) * (VG - Vth)²
where Ci is the capacitance per unit area of the gate dielectric. The on/off ratio is the ratio of the maximum to the minimum drain current.
-
Output Characteristics: The drain current (ID) is measured as a function of the source-drain voltage (VD) at different constant gate voltages (VG). These curves show the current modulation by the gate field.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of material synthesis and device characterization.
Caption: Workflow from precursor to device characterization.
References
- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Hole Mobility and Electron Injection Properties of D-A Conjugated Copolymers with Fluorinated Phenylene Acceptor Units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and application in OFET of a small molecule based on π-expanded fused diketopyrrolopyrrole - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 2,7-Disubstituted Phenanthrene-9,10-dione Derivatives for Sensor Applications: A Comparative Guide
Introduction to 2,7-Disubstituted Phenanthrene-9,10-diones
Phenanthrene-9,10-dione, a polycyclic aromatic hydrocarbon, serves as a versatile scaffold for the development of functional materials. The introduction of substituents at the 2 and 7 positions allows for the fine-tuning of the molecule's electronic and photophysical properties, making its derivatives attractive candidates for various applications, including organic electronics and chemical sensors. In particular, 2,7-dibromophenanthrene-9,10-dione is a key intermediate, offering reactive sites for further functionalization through cross-coupling reactions. This guide focuses on the synthesis of key 2,7-disubstituted derivatives and explores their potential for sensor applications, drawing parallels from closely related phenanthrenequinone-based sensors.
Synthesis of Key Intermediates
The development of sensors based on this scaffold begins with the synthesis of key 2,7-disubstituted phenanthrene-9,10-dione intermediates. The 2,7-dibromo and 2,7-diamino derivatives are foundational for introducing diverse functionalities.
Table 1: Synthesis of 2,7-Disubstituted Phenanthrene-9,10-dione Intermediates
| Derivative | Starting Material | Reagents | Solvent | Yield |
| This compound | Phenanthrene-9,10-dione | N-Bromosuccinimide (NBS), Sulfuric acid | - | >90% |
| 2,7-Diaminophenanthrene-9,10-dione | 2,7-Dinitrophenanthrene-9,10-dione | Sodium sulfide | Ethanol | High |
Experimental Protocols
Detailed methodologies for the synthesis of these key intermediates are crucial for researchers entering this field.
Protocol 1: Synthesis of this compound
This protocol describes the direct bromination of phenanthrene-9,10-dione.
Materials:
-
Phenanthrene-9,10-dione
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid
-
Ice
Procedure:
-
Dissolve phenanthrene-9,10-dione in concentrated sulfuric acid.
-
Slowly add N-bromosuccinimide to the solution at room temperature.
-
Stir the reaction mixture for several hours.
-
Pour the reaction mixture over ice to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain this compound.
Protocol 2: Synthesis of 2,7-Diaminophenanthrene-9,10-dione
This protocol outlines the reduction of the corresponding dinitro derivative.
Materials:
-
2,7-Dinitrophenanthrene-9,10-dione
-
Sodium sulfide (Na₂S)
-
Ethanol
-
Water
Procedure:
-
Suspend 2,7-dinitrophenanthrene-9,10-dione in a mixture of ethanol and water.
-
Add a solution of sodium sulfide to the suspension.
-
Reflux the mixture for several hours until the reaction is complete.
-
Cool the reaction mixture and filter the precipitate.
-
Wash the product with water and dry to yield 2,7-diaminophenanthrene-9,10-dione.
Performance of a Representative Phenanthrenequinone-Based Fluorescent Sensor
While specific benchmarking data for this compound derivatives is scarce, the performance of other functionalized phenanthrenequinones provides a strong indication of their potential. A notable example is a phenanthrene[9,10-d]imidazole-phenol derivative developed for the detection of copper ions (Cu²⁺).[1][2]
Table 2: Performance Metrics of a Phenanthrene[9,10-d]imidazole-phenol based Sensor for Cu²⁺
| Parameter | Value |
| Analyte | Cu²⁺ |
| Detection Limit | 1.8 nM |
| Response Time | < 1 minute |
| Selectivity | High selectivity over other metal ions |
| Signaling Mechanism | Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE) |
This derivative demonstrates a "turn-on" fluorescent response to Cu²⁺, making it a highly sensitive and selective sensor.
Signaling Pathway
The sensing mechanism of the aforementioned phenanthrene[9,10-d]imidazole-phenol derivative for Cu²⁺ involves a combination of Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE). In the absence of Cu²⁺, the probe exhibits weak fluorescence. Upon binding with Cu²⁺, the ESIPT process is inhibited, and the formation of aggregates leads to a significant enhancement of fluorescence (AIE), resulting in a "turn-on" signal.
References
Safety Operating Guide
2,7-Dibromophenanthrene-9,10-dione proper disposal procedures
Proper disposal of 2,7-Dibromophenanthrene-9,10-dione is crucial for laboratory safety and environmental protection. As a brominated aromatic compound, it is classified as a hazardous halogenated organic waste and requires specific handling and disposal procedures. Adherence to these guidelines is essential for researchers, scientists, and drug development professionals to minimize risks and ensure compliance with regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its hazards. This compound is harmful if swallowed, inhaled, or comes into contact with skin, and it can cause serious eye irritation and respiratory irritation.[1] Always handle this chemical in a well-ventilated area or a designated fume hood.[1][2]
Personal Protective Equipment (PPE) required:
-
Eye Protection: Chemical safety goggles or glasses.[1][2][3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves.[1][2][3]
-
Skin and Body Protection: A laboratory coat and closed-toe shoes are mandatory to protect skin and clothing.[2]
-
Respiratory Protection: If significant dust is generated, a dust respirator should be used.[1]
Disposal Parameters
The following table summarizes the key parameters for the proper disposal of this compound.
| Parameter | Guideline |
| Waste Classification | Hazardous Halogenated Organic Waste.[2][4][5] |
| Storage Container | A designated, sealable, and clearly labeled container for halogenated organic waste.[4][5][6] The container must be in good condition and compatible with the chemical.[5][6] |
| Labeling Requirements | The container must be labeled "Hazardous Waste" with the full chemical name: "this compound".[3][4][5] Do not use abbreviations. |
| Waste Segregation | Must be kept separate from non-halogenated organic waste, acidic or alkaline waste streams, and other incompatible materials.[2][4][5] |
| Spill Cleanup Residue | All contaminated materials from a spill cleanup (e.g., absorbent pads, gloves) must be placed in a sealed, labeled container for hazardous waste disposal.[1][6] |
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the disposal of this compound.
1. Waste Characterization and Segregation:
-
Identify the waste as this compound.
-
This compound is a halogenated organic solid. As such, it must be disposed of in the designated "Halogenated Organic Waste" stream.[2]
-
It is critical to keep halogenated waste separate from non-halogenated waste to prevent costly and complex disposal procedures.[4][5]
2. Container Selection and Labeling:
-
Select a waste container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[5][6]
-
Before adding any waste, label the container with "Hazardous Waste" and the full chemical name, "Waste this compound".[5] Include the date when the first waste is added.
3. Waste Collection:
-
For pure, unused, or expired this compound: If the original container is intact and properly labeled, it can be disposed of directly as hazardous waste.
-
For contaminated laboratory materials (e.g., gloves, filter paper, weigh boats): Place these items directly into the designated solid halogenated organic waste container.
-
For this compound in solution: If dissolved in a solvent, the entire solution must be disposed of in the designated "Halogenated Liquid Waste" container. Ensure the solvent is compatible with other contents in the container.
4. Storage of Waste:
-
Keep the waste container tightly sealed when not in use.[4][5]
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][6]
-
The storage location should be a designated satellite accumulation area.[4]
5. Arranging for Disposal:
-
Once the waste container is full, or if it has been stored for a period defined by your institution's policy, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]
-
Do not dispose of this compound down the drain or in regular trash.[2][6]
Spill Management Protocol
In the event of a spill, follow these procedures:
Minor Spills:
-
Ensure the area is well-ventilated; if necessary, work within a fume hood.[1][2]
-
Wearing appropriate PPE, clean up the spill immediately.[1]
-
Use dry cleanup procedures and avoid generating dust.[1]
-
Use an inert absorbent material to collect the spilled solid.[6]
-
Place the spilled material and any contaminated cleaning supplies into a clean, dry, sealable, and labeled container for disposal as hazardous waste.[1][6]
Major Spills:
-
Evacuate the immediate area and alert others.
-
Contact your institution's emergency response team or EHS department.[1][4]
-
Prevent the spillage from entering drains or waterways.[1]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Disclaimer: This guide provides general procedures for the disposal of this compound. Researchers must always consult and adhere to their institution's specific chemical hygiene plan and local, state, and federal regulations for hazardous waste disposal.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. benchchem.com [benchchem.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Personal protective equipment for handling 2,7-Dibromophenanthrene-9,10-dione
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2,7-Dibromophenanthrene-9,10-dione. Adherence to these procedures is vital for ensuring personal safety and proper disposal of this chemical.
Chemical Identifier:
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. Primary hazards include:
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure.
| PPE Category | Specification |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[1] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Butyl rubber, Viton™). Nitrile gloves may be suitable for splash protection but should be changed immediately upon contamination.[1][3] |
| Body Protection | A standard laboratory coat. For larger quantities or risk of significant exposure, wear impervious clothing or a chemical-resistant suit.[4] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1] If dust is generated, a NIOSH-approved dust respirator or a full-face particle respirator should be used.[1][4] |
Experimental Protocols: Handling and Storage
Safe Handling Protocol:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[5]
-
Ventilation: Always handle this compound in a well-ventilated area or a certified chemical fume hood to avoid inhalation of dust.[1]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly with soap and water after handling.[1]
-
Avoiding Contamination: Prevent contact with skin and eyes.[1] Avoid generating dust during handling.[1]
-
Clothing: Contaminated work clothes should be laundered separately.[1] Take off contaminated clothing and wash it before reuse.[1]
Storage Protocol:
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep the container tightly sealed and in its original packaging.[1]
-
Store away from incompatible materials, such as strong oxidizing agents, and foodstuffs.[1][5]
-
Protect containers from physical damage and inspect regularly for leaks.[1]
-
The storage area should be locked up.[1]
Spill and Disposal Plan
Spill Response:
-
Minor Spills (Solid):
-
Major Spills:
Disposal Protocol:
This compound is a halogenated organic compound and must be disposed of as hazardous chemical waste.
-
Waste Segregation: Do not mix with non-halogenated waste.[6]
-
Containerization:
-
For unused product, dispose of it in its original container if possible.[6]
-
For contaminated materials (e.g., gloves, filter paper), place them in a designated and clearly labeled waste container for halogenated organic solids.[6]
-
The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[6]
-
-
Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents with the full chemical name: "this compound".[6] Do not use abbreviations.
-
Final Disposal: Dispose of the contents and container at an authorized hazardous or special waste collection point in accordance with local, state, and federal regulations.[1]
Workflow Diagrams
Caption: Workflow for Handling and Disposal of this compound.
Caption: Spill Response Workflow for this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
